Product packaging for Anatibant dimesylate(Cat. No.:CAS No. 1332585-65-5)

Anatibant dimesylate

Cat. No.: B15191856
CAS No.: 1332585-65-5
M. Wt: 903.9 g/mol
InChI Key: YTTYYRCGZDOABP-LPCSYZHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anatibant dimesylate is a useful research compound. Its molecular formula is C36H44Cl2N6O11S3 and its molecular weight is 903.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H44Cl2N6O11S3 B15191856 Anatibant dimesylate CAS No. 1332585-65-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1332585-65-5

Molecular Formula

C36H44Cl2N6O11S3

Molecular Weight

903.9 g/mol

IUPAC Name

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide;methanesulfonic acid

InChI

InChI=1S/C34H36Cl2N6O5S.2CH4O3S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38;2*1-5(2,3)4/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44);2*1H3,(H,2,3,4)/t27-;;/m0../s1

InChI Key

YTTYYRCGZDOABP-LPCSYZHESA-N

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Anatibant Dimesylate: A Technical Guide to its Mechanism of Action as a Bradykinin B2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of anatibant dimesylate, a selective and potent non-peptide antagonist of the bradykinin B2 receptor. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathways, and functional consequences of anatibant's engagement with its target, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Introduction

This compound (formerly known as LF 16-0687) is a small molecule that has been investigated for its therapeutic potential in conditions associated with excessive bradykinin activity, notably traumatic brain injury.[1][2][3] Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the activation of the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[4] Overstimulation of the B2R is implicated in vasodilation, increased vascular permeability, edema formation, and pain.[5][6] Anatibant acts as a competitive antagonist at the B2R, thereby mitigating the downstream effects of bradykinin.[7]

Core Mechanism of Action: Competitive Antagonism of the Bradykinin B2 Receptor

This compound functions as a highly selective and potent competitive antagonist of the bradykinin B2 receptor.[7] This means that it binds to the same site on the B2 receptor as the endogenous ligand, bradykinin, but does not activate the receptor. By occupying the binding site, anatibant prevents bradykinin from binding and initiating the downstream signaling cascade. The antagonism has been demonstrated to be reversible.

Binding Affinity and Potency

The affinity of anatibant for the B2 receptor has been quantified through various in vitro studies, demonstrating its high potency across different species and receptor preparations. The key parameters used to describe its antagonist properties are the inhibition constant (Ki), the pA2 value (a measure of antagonist potency from functional assays), and the pKB value (the negative logarithm of the antagonist's dissociation constant).

Table 1: Binding Affinity (Ki) of Anatibant for Bradykinin B2 Receptors [7][8][9]

Receptor TypeSpeciesCell/TissueKi (nM)
Recombinant B2HumanCHO cells0.67
Recombinant B2RatCHO cells1.74
Recombinant B2Guinea PigCHO cells1.37
Native B2HumanUmbilical Vein (HUV)0.89
Native B2RatUterus (RU)0.28
Native B2Guinea PigIleum (GPI)0.98

Table 2: Functional Antagonist Potency (pA2 and pKB) of Anatibant [7][8]

Assay TypeTissue/Cell LineSpeciesParameterValue
Isolated Organ ContractionHuman Umbilical Vein (HUV)HumanpA29.1
Isolated Organ ContractionRat Uterus (RU)RatpA27.7
Isolated Organ ContractionGuinea Pig Ileum (GPI)Guinea PigpA29.1
Inositol Phosphate AccumulationINT407 cellsHumanpKB (for IP1)8.5
Inositol Phosphate AccumulationINT407 cellsHumanpKB (for IP2)8.6
Inositol Phosphate AccumulationINT407 cellsHumanpKB (for IP3)8.7

Signaling Pathways Modulated by Anatibant

The bradykinin B2 receptor is coupled to at least two major G protein signaling pathways: the Gq/11 pathway and the Gi/o pathway.[4] By blocking bradykinin's access to the B2R, anatibant effectively inhibits the activation of these cascades.

Inhibition of the Gq/11 Pathway

Activation of the Gq/11 pathway by bradykinin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] This pathway is central to many of bradykinin's pro-inflammatory effects, including increased vascular permeability. Anatibant's antagonism of the B2R prevents this entire sequence of events.

Gq_Pathway cluster_anatibant Anatibant Action cluster_receptor Cell Membrane cluster_downstream Intracellular Effects Anatibant Anatibant B2R Bradykinin B2 Receptor Anatibant->B2R Blocks Gq Gq/11 B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Vascular_Permeability Increased Vascular Permeability Ca_release->Vascular_Permeability PKC_activation->Vascular_Permeability Bradykinin Bradykinin Bradykinin->B2R Binds & Activates

Anatibant blocks the Bradykinin-Gq signaling cascade.
Inhibition of the Gi/o Pathway and MAPK Activation

The B2 receptor can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11] Furthermore, signaling through both Gq/11 and Gi/o pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[4][12] This pathway is involved in cell growth, differentiation, and inflammation. By preventing the initial receptor activation, anatibant also inhibits these downstream MAPK-related events.

Gi_MAPK_Pathway cluster_anatibant Anatibant Action cluster_receptor Cell Membrane cluster_downstream Intracellular Effects Anatibant Anatibant B2R Bradykinin B2 Receptor Anatibant->B2R Blocks Gi Gi/o B2R->Gi Activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) B2R->MAPK_Cascade Activates via G protein subunits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Inflammation Inflammation Gene Expression MAPK_Cascade->Inflammation Bradykinin Bradykinin Bradykinin->B2R Binds & Activates

Anatibant prevents Bradykinin-induced MAPK activation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for B2 Receptor

This assay is used to determine the binding affinity (Ki) of anatibant for the B2 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes 1. Prepare cell membranes expressing B2 receptors prep_ligands 2. Prepare radioligand ([³H]Bradykinin) and varying concentrations of Anatibant incubate 3. Incubate membranes, radioligand, and Anatibant together prep_ligands->incubate filter 4. Separate bound from free radioligand via vacuum filtration incubate->filter count 5. Quantify bound radioactivity using scintillation counting filter->count analyze 6. Plot displacement curve and calculate IC₅₀ and Ki values count->analyze

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Cells (e.g., CHO) or tissues (e.g., human umbilical vein) expressing the B2 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled bradykinin (e.g., [³H]Bradykinin), and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin.

    • The plate is incubated to allow binding to reach equilibrium.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the anatibant concentration.

    • The IC50 (the concentration of anatibant that inhibits 50% of specific radioligand binding) is determined from this curve.

    • The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of anatibant to block bradykinin-induced activation of the Gq/11 pathway by quantifying the accumulation of inositol phosphates.

IP_Assay_Workflow cluster_prep Cell Preparation & Labeling cluster_treatment Treatment cluster_extraction Extraction & Separation cluster_analysis Quantification & Analysis plate_cells 1. Plate cells (e.g., INT407) in 96-well plates label_cells 2. Label cells with [³H]-myo-inositol plate_cells->label_cells add_anatibant 3. Pre-incubate cells with varying concentrations of Anatibant label_cells->add_anatibant add_bradykinin 4. Stimulate cells with a fixed concentration of Bradykinin add_anatibant->add_bradykinin lyse_cells 5. Lyse cells and extract inositol phosphates add_bradykinin->lyse_cells separate_ips 6. Separate different IP species (IP1, IP2, IP3) using chromatography lyse_cells->separate_ips quantify 7. Quantify radioactivity of each IP species separate_ips->quantify analyze 8. Plot dose-response curve and calculate pKB values quantify->analyze

Workflow for an inositol phosphate accumulation assay.

Methodology:

  • Cell Culture and Labeling:

    • Cells endogenously or recombinantly expressing the B2 receptor (e.g., INT407) are cultured in 96-well plates.

    • The cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Assay Procedure:

    • The labeled cells are washed and then pre-incubated with varying concentrations of this compound in a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphate (IP1).

    • The cells are then stimulated with a fixed concentration of bradykinin.

  • Extraction and Quantification:

    • The reaction is stopped, and the cells are lysed.

    • The total inositol phosphates are extracted and separated using anion-exchange chromatography.

    • The radioactivity corresponding to the different inositol phosphate species (IP1, IP2, IP3) is quantified by liquid scintillation counting.

  • Data Analysis:

    • The amount of each inositol phosphate produced is calculated.

    • A dose-response curve is constructed by plotting the inhibition of bradykinin-stimulated IP accumulation against the concentration of anatibant.

    • The pKB value is determined from this curve, providing a measure of the functional antagonist potency.

Conclusion

This compound is a potent and selective competitive antagonist of the bradykinin B2 receptor. Its mechanism of action is centered on its ability to block the binding of bradykinin to the B2R, thereby inhibiting the activation of downstream Gq/11 and Gi/o signaling pathways. This blockade prevents the generation of key second messengers such as inositol trisphosphate and diacylglycerol, the release of intracellular calcium, and the activation of the MAPK cascade. The well-characterized pharmacology of anatibant, supported by robust in vitro data, provides a clear rationale for its investigation in bradykinin-mediated pathologies. This technical guide serves as a comprehensive resource for understanding the fundamental mechanism of action of this important research compound.

References

Anatibant Dimesylate: A Technical Guide to its Role in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anatibant dimesylate, a selective non-peptide antagonist of the bradykinin B2 receptor, has been a subject of significant investigation for its potential therapeutic application in neuroinflammatory conditions, most notably traumatic brain injury (TBI). Its mechanism of action is centered on mitigating the detrimental effects of bradykinin, a potent inflammatory mediator released following tissue injury. This guide provides a comprehensive technical overview of this compound, detailing its role in neuroinflammation, summarizing key preclinical and clinical data, presenting detailed experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

The Bradykinin System and Neuroinflammation

Following a traumatic insult to the central nervous system (CNS), a complex cascade of secondary injury mechanisms is initiated, with neuroinflammation being a critical component. The kallikrein-kinin system, and its primary effector peptide bradykinin, plays a pivotal role in this process.

  • Bradykinin Release and Receptor Activation: Tissue damage triggers the activation of the kallikrein-kinin system, leading to the generation of bradykinin. Bradykinin exerts its effects by binding to two G-protein coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R). While B1R is typically induced by inflammatory stimuli, the B2R is constitutively expressed on various cells within the CNS, including endothelial cells, astrocytes, and microglia, making it a key player in the initial response to injury.

  • Blood-Brain Barrier Disruption: A primary consequence of B2R activation on cerebrovascular endothelial cells is an increase in the permeability of the blood-brain barrier (BBB).[1] This disruption allows for the extravasation of plasma proteins and the infiltration of peripheral immune cells into the brain parenchyma, leading to vasogenic edema and an amplification of the inflammatory response.

  • Glial Cell Activation: Bradykinin also directly activates astrocytes and microglia via B2R, triggering intracellular signaling cascades that result in the production and release of a host of pro-inflammatory mediators, including cytokines (e.g., IL-6, LIF), chemokines, and reactive oxygen species, further perpetuating the neuroinflammatory cycle.

This compound's therapeutic rationale lies in its ability to competitively inhibit the binding of bradykinin to the B2R, thereby attenuating these early and critical events in the neuroinflammatory cascade.

Quantitative Data Summary

Preclinical Efficacy in Traumatic Brain Injury

Anatibant has demonstrated significant neuroprotective effects in preclinical models of TBI. The following table summarizes key quantitative findings from a study utilizing a controlled cortical impact (CCI) model in mice.

Outcome MeasureAnimal ModelTreatment ProtocolControl Group (Vehicle)Anatibant-Treated Groupp-valueReference
Intracranial Pressure (ICP) C57/Bl6 Mice (CCI)3.0 mg/kg s.c. at 15 min & 8h post-TBI24.40 ± 3.58 mmHg16.6 ± 1.67 mmHg0.002[1]
Contusion Volume C57/Bl6 Mice (CCI)3.0 mg/kg s.c. at 15 min & 8h post-TBI35.0 ± 3.32 mm³28.28 ± 5.18 mm³0.003[1]
Clinical Trial Results in Traumatic Brain Injury

The "BRAIN" trial was a notable clinical investigation of Anatibant in patients with TBI. However, the trial was terminated prematurely, rendering the results inconclusive.

OutcomePatient PopulationAnatibant DosingPlacebo GroupAnatibant GroupRelative Risk (95% CI)Reference
Serious Adverse Events Adults with TBI (GCS ≤ 12)Low, Medium, or High Dose19.3% (11/57)26.4% (43/163)1.37 (0.76 to 2.46)[2]
All-Cause Mortality Adults with TBI (GCS ≤ 12)Low, Medium, or High Dose15.8% (9/57)19.0% (31/163)1.20 (0.61 to 2.36)[2]

Experimental Protocols

Controlled Cortical Impact (CCI) Injury Model in Mice

This protocol outlines a standardized method for inducing a reproducible TBI in mice.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • High-speed dental drill with trephine bit (3-5 mm diameter)

  • Pneumatic or electromagnetic CCI device

  • Surgical instruments (scalpel, forceps, etc.)

  • Suture or tissue adhesive

  • Heating pad

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the mouse (e.g., 4-5% isoflurane for induction, 1.5-2% for maintenance).

  • Shave the scalp and secure the head in a stereotaxic frame.

  • Maintain body temperature at 37°C using a heating pad.

  • Create a midline scalp incision to expose the skull.

  • Perform a craniotomy over the parietal cortex, midway between bregma and lambda, taking care to leave the dura mater intact.

  • Position the impactor tip of the CCI device perpendicular to the exposed dura.

  • Set the desired impact parameters (e.g., velocity: 4.0 m/s, depth: 1.5 mm, dwell time: 150 ms).

  • Deliver the impact.

  • Close the scalp incision using sutures or tissue adhesive.

  • Administer post-operative analgesia and allow the animal to recover in a clean cage on a heating pad.

Evans Blue Extravasation Assay for Blood-Brain Barrier Permeability

This protocol details a common method for quantifying BBB disruption.

Materials:

  • Evans blue dye (2% w/v in sterile saline)

  • Anesthetic

  • Perfusion pump

  • Heparinized saline

  • Formamide

  • Spectrophotometer or fluorometer

  • Homogenizer

Procedure:

  • Administer Evans blue dye via intravenous injection (e.g., tail vein) at a dose of 4 ml/kg.

  • Allow the dye to circulate for 1-2 hours.

  • Deeply anesthetize the animal.

  • Perform transcardial perfusion with heparinized saline until the effluent from the right atrium is clear.

  • Decapitate the animal and carefully dissect the brain.

  • Weigh the brain tissue (or specific brain regions).

  • Homogenize the tissue in a known volume of formamide.

  • Incubate the homogenate for 24-48 hours at room temperature in the dark to extract the dye.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes.

  • Measure the absorbance of the supernatant at 620 nm or fluorescence (excitation ~620 nm, emission ~680 nm).

  • Quantify the concentration of Evans blue using a standard curve. Results are typically expressed as μg of dye per g of brain tissue.

Visualizations: Signaling Pathways and Experimental Workflows

Bradykinin B2 Receptor Signaling in Neuroinflammation

B2R_Neuroinflammation cluster_initiator Initiating Event cluster_receptor Receptor Level cluster_downstream Downstream Signaling cluster_outcome Pathophysiological Outcomes TBI Traumatic Brain Injury Bradykinin Bradykinin Release TBI->Bradykinin B2R Bradykinin B2 Receptor (on Endothelium, Astrocytes, Microglia) Bradykinin->B2R Gq Gq Protein Activation B2R->Gq BBB_Permeability ↑ BBB Permeability B2R->BBB_Permeability Anatibant This compound Anatibant->B2R PLC PLC Activation Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Activation (ERK, p38, JNK) Ca_PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokine_Release Pro-inflammatory Cytokine & Chemokine Release NFkB->Cytokine_Release Glial_Activation Microglia & Astrocyte Activation Cytokine_Release->Glial_Activation Vasogenic_Edema Vasogenic Edema BBB_Permeability->Vasogenic_Edema

Caption: B2R signaling in neuroinflammation.

Experimental Workflow for Preclinical Evaluation of Anatibantdot

Anatibant_Workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_assessment Outcome Assessment cluster_analysis Analysis TBI_Induction Induce TBI in Mice (CCI Model) Randomization Randomize into Treatment Groups TBI_Induction->Randomization Sham Sham Control Randomization->Sham Vehicle TBI + Vehicle Randomization->Vehicle Anatibant_Group TBI + Anatibant Randomization->Anatibant_Group BBB_Assay Assess BBB Permeability (Evans Blue Assay) Sham->BBB_Assay ICP_Measure Measure Intracranial Pressure Sham->ICP_Measure Histology Histological Analysis (Contusion Volume, Glial Activation) Sham->Histology Vehicle->BBB_Assay Vehicle->ICP_Measure Vehicle->Histology Anatibant_Group->BBB_Assay Anatibant_Group->ICP_Measure Anatibant_Group->Histology Data_Analysis Statistical Analysis & Interpretation BBB_Assay->Data_Analysis ICP_Measure->Data_Analysis Histology->Data_Analysis

References

XY-2405 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

As of my last update, there is no publicly available scientific literature or database entry for a compound designated "XY-2405". This suggests that "XY-2405" may be a proprietary compound, a hypothetical molecule, or a very recent discovery not yet disclosed in public-facing research.

Consequently, it is not possible to provide a technical guide with its molecular weight, chemical formula, experimental protocols, or associated signaling pathways.

To fulfill such a request, the following steps would typically be undertaken if the compound were known:

  • Literature and Database Review: A thorough search of chemical databases (e.g., PubChem, ChemSpider) and scientific literature repositories (e.g., PubMed, Scopus) would be conducted to find the chemical structure, molecular weight, and formula of the compound.

  • Data Extraction and Synthesis: Relevant research articles would be analyzed to extract quantitative data, experimental methodologies, and described biological pathways.

  • Content Generation: The collected information would be synthesized into a comprehensive technical guide, including:

    • Data Tables: Summarizing key quantitative information.

    • Experimental Protocols: Detailing the methods used in the cited research.

    • Visualizations: Creating diagrams of signaling pathways or workflows as requested.

Should information on "XY-2405" become publicly available, this request can be revisited.

Anatibant Dimesylate: A Selective Bradykinin B2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anatibant dimesylate, also known as LF 16-0687, is a potent, non-peptide small molecule that has been identified as a highly selective antagonist of the bradykinin B2 receptor.[1][2][3] Bradykinin, a key mediator in inflammatory processes, exerts its effects through two main G protein-coupled receptors: the constitutively expressed B2 receptor and the inducible B1 receptor.[4] The selective blockade of the B2 receptor by anatibant has positioned it as a therapeutic candidate for conditions where B2 receptor-mediated signaling is pathological, such as in traumatic brain injury where it has been shown to reduce brain edema and intracranial pressure.[5][6][7] This technical guide provides a comprehensive overview of the selectivity, quantitative pharmacology, and experimental methodologies used to characterize this compound.

Core Selectivity and Potency

Quantitative Data Summary

The binding affinity and functional potency of this compound at the bradykinin B2 receptor have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Ki) of this compound for Bradykinin B2 Receptors

Species/Tissue SourceReceptor TypeKi ValueReference
HumanRecombinant B20.67 nM[1][2][3]
RatRecombinant B21.74 nM[1][2][3]
Guinea-pigRecombinant B21.37 nM[1][2][3]
Human Umbilical VeinNative B20.89 nM[2]
Rat UterusNative B20.28 nM[2]
Guinea-pig IleumNative B20.98 nM[2]
Mouse BrainNative B222 pM[8]

Table 2: Functional Antagonism of this compound at Bradykinin B2 Receptors

Assay TypeCell Line/TissueParameterValueReference
Inositol Phosphate (IP) AccumulationINT407 cellspKB (for IP1)8.5[2]
Inositol Phosphate (IP) AccumulationINT407 cellspKB (for IP2)8.6[2]
Inositol Phosphate (IP) AccumulationINT407 cellspKB (for IP3)8.7[2]
Contraction AssayHuman Umbilical VeinpA29.1[1]
Contraction AssayRat UteruspA27.7[1]
Contraction AssayGuinea-pig IleumpA29.1[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of anatibant and the methods used for its characterization, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G Bradykinin B2 Receptor Signaling Pathway Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R binds Gq_11 Gαq/11 B2R->Gq_11 activates Anatibant Anatibant dimesylate Anatibant->B2R blocks PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_effects Physiological Effects (e.g., vasodilation, inflammation) Ca_release->Physiological_effects PKC->Physiological_effects

Bradykinin B2 Receptor Signaling Pathway

G Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_culture Cell Culture expressing B2 Receptors (e.g., CHO) Membrane_prep Membrane Preparation Cell_culture->Membrane_prep Incubation Incubation of Membranes, Radioligand, and Anatibant Membrane_prep->Incubation Radioligand Radioligand ([³H]Bradykinin) Radioligand->Incubation Test_compound Test Compound (Anatibant) Test_compound->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Measurement Quantification of Bound Radioactivity (Scintillation Counting) Separation->Measurement Competition_curve Competition Binding Curve Generation Measurement->Competition_curve IC50_calc IC₅₀ Determination Competition_curve->IC50_calc Ki_calc Ki Calculation (Cheng-Prusoff equation) IC50_calc->Ki_calc

Receptor Binding Assay Workflow

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily based on the work of Pruneau et al. (1999).[1]

Radioligand Binding Assays
  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human, rat, or guinea-pig bradykinin B2 receptor were cultured in appropriate media. For membrane preparation, cells were harvested, homogenized in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet, containing the cell membranes, was washed and resuspended in a binding buffer.

  • Binding Assay Protocol: Competition binding assays were performed in a final volume of 250 µL. The reaction mixture contained cell membranes, a fixed concentration of [³H]bradykinin as the radioligand, and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled bradykinin. The mixture was incubated to allow for binding equilibrium to be reached.

  • Separation and Detection: The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer. The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.

  • Data Analysis: The data were used to generate competition binding curves, from which the IC₅₀ (the concentration of anatibant that inhibits 50% of specific [³H]bradykinin binding) was determined. The Ki (inhibition constant) was then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay
  • Cell Culture and Labeling: INT407 cells were cultured and seeded into multi-well plates. The cells were then labeled by incubation with myo-[³H]inositol in an inositol-free medium.

  • Assay Protocol: After labeling, the cells were washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of this compound. Bradykinin was then added to stimulate inositol phosphate production, and the incubation was continued.

  • Extraction and Quantification: The reaction was stopped by the addition of an acid (e.g., perchloric acid). The inositol phosphates were then separated from the cell lysate using anion-exchange chromatography. The amount of [³H]inositol phosphates was quantified by liquid scintillation counting.

  • Data Analysis: The ability of anatibant to inhibit bradykinin-induced IP accumulation was used to determine its functional antagonist potency, expressed as a pKB value.

Autoradiography
  • Tissue Preparation: For in vivo binding studies in mice, animals were administered this compound. After a designated time, the brains were removed, frozen, and sectioned using a cryostat.

  • Radioligand Incubation: The brain sections were incubated with a radiolabeled B2 receptor ligand, such as [¹²⁵I]HPP-Hoe 140.[8] Non-specific binding was determined by incubating adjacent sections in the presence of an excess of an unlabeled B2 receptor antagonist.

  • Detection and Analysis: After washing to remove unbound radioligand, the sections were apposed to autoradiographic film or a phosphor imaging screen. The resulting images show the distribution and density of the B2 receptors. The displacement of the radioligand by anatibant was quantified by densitometric analysis of the autoradiograms.[8]

Conclusion

The extensive preclinical data available for this compound robustly support its classification as a highly potent and selective bradykinin B2 receptor antagonist. Its sub-nanomolar to picomolar affinity for the B2 receptor, coupled with its demonstrated selectivity over the B1 receptor and a wide range of other molecular targets, underscores its specificity. The detailed experimental protocols outlined provide a clear framework for the continued investigation and understanding of this and other selective B2 receptor antagonists in various pathological conditions.

References

Anatibant Dimesylate for Traumatic Brain Injury Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traumatic Brain Injury (TBI) remains a significant global health challenge with limited therapeutic options. Secondary injury cascades, initiated moments after the primary insult, contribute substantially to long-term neurological deficits. One key mediator in this secondary injury process is bradykinin, which, through its B2 receptor, contributes to cerebral edema and inflammation. Anatibant dimesylate, a selective bradykinin B2 receptor antagonist, has been investigated as a potential neuroprotective agent in TBI. This technical guide provides an in-depth overview of the preclinical and clinical research on anatibant for TBI, focusing on its mechanism of action, experimental protocols, and quantitative outcomes to inform future research and development efforts.

Introduction

Traumatic brain injury (TBI) triggers a complex series of physiological and pathological events. The primary mechanical injury is followed by a secondary phase characterized by neuroinflammation, blood-brain barrier (BBB) disruption, cerebral edema, and neuronal cell death.[1] The kallikrein-kinin system, and its primary effector peptide bradykinin, are rapidly activated following tissue injury and are implicated in the pathophysiology of TBI.[2] Bradykinin exerts its effects primarily through the G-protein coupled bradykinin B2 receptor, which is constitutively expressed in the brain.[3] Activation of the B2 receptor is known to increase vascular permeability, a key factor in the development of cerebral edema.[4]

Mechanism of Action: Targeting the Bradykinin B2 Receptor

Following a traumatic brain injury, the release of bradykinin and subsequent activation of the B2 receptor on endothelial cells and neurons contributes to the secondary injury cascade. Anatibant acts by competitively inhibiting the binding of bradykinin to the B2 receptor, thereby attenuating its downstream effects.[6]

The proposed mechanism of action involves the reduction of BBB permeability, which in turn limits the formation of vasogenic edema.[4][5] By blocking the B2 receptor, anatibant is thought to prevent the pro-inflammatory and edema-promoting signaling pathways activated by bradykinin.

Anatibant_Mechanism_of_Action TBI Traumatic Brain Injury Bradykinin Bradykinin Release TBI->Bradykinin B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Activates Edema Cerebral Edema B2_Receptor->Edema Promotes Inflammation Neuroinflammation B2_Receptor->Inflammation Promotes Anatibant This compound Anatibant->B2_Receptor Blocks Neuronal_Damage Secondary Neuronal Damage Edema->Neuronal_Damage Inflammation->Neuronal_Damage Experimental_Workflow Start Start TBI_Induction Induce TBI (CCI Model) Start->TBI_Induction Randomization Randomize Animals TBI_Induction->Randomization Anatibant_Group Administer Anatibant (s.c.) Randomization->Anatibant_Group Treatment Control_Group Administer Vehicle (s.c.) Randomization->Control_Group Control ICP_Monitoring Monitor Intracranial Pressure Anatibant_Group->ICP_Monitoring Control_Group->ICP_Monitoring Endpoint Endpoint (e.g., 24h) ICP_Monitoring->Endpoint Tissue_Harvest Harvest Brain Tissue Endpoint->Tissue_Harvest Contusion_Analysis Analyze Contusion Volume Tissue_Harvest->Contusion_Analysis Data_Analysis Data Analysis & Comparison Contusion_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion B2R_Signaling_Pathway Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Binds Gq_PLC Gq -> PLC Activation B2R->Gq_PLC Anatibant Anatibant Anatibant->B2R Inhibits IP3_DAG IP3 & DAG Production Gq_PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC eNOS eNOS Activation Ca_PKC->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation & Increased Permeability NO->Vasodilation Edema Cerebral Edema Vasodilation->Edema

References

The Role of Bradykinin in Secondary Brain Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular pathways, experimental evidence, and methodological considerations surrounding the role of bradykinin and the kallikrein-kinin system (KKS) in the pathophysiology of secondary brain injury following a traumatic brain injury (TBI).

Introduction: The Challenge of Secondary Brain Injury

Traumatic brain injury (TBI) is a leading cause of death and long-term disability worldwide.[1] The pathophysiology of TBI is biphasic, comprising the initial, irreversible primary injury from the mechanical impact and a subsequent cascade of deleterious biochemical and cellular events known as secondary brain injury.[1][2] This secondary phase, which evolves over hours to days, involves processes like neuroinflammation, cerebral edema, blood-brain barrier (BBB) disruption, and excitotoxicity, ultimately leading to further neuronal loss and worsening neurological outcomes.[2][3]

Among the earliest pathways activated post-TBI is the kallikrein-kinin system (KKS), a potent inflammatory cascade.[4][5] Activation of the KKS culminates in the production of the nonapeptide bradykinin, a key mediator implicated in several hallmark features of secondary brain injury, including vasogenic edema and inflammation.[6][7][8] Understanding the precise role of bradykinin and its signaling pathways is critical for the development of targeted therapeutics to mitigate the devastating consequences of secondary brain damage.

The Kallikrein-Kinin System (KKS) and Bradykinin Formation

The KKS is an endogenous proteolytic cascade that, upon activation by tissue damage, triggers the release of vasoactive peptides known as kinins.[6] In the context of TBI, the primary injury initiates the contact activation pathway.

  • Activation: The process begins when Factor XII (Hageman factor) comes into contact with negatively charged surfaces exposed by tissue damage, leading to its activation (FXIIa).

  • Kallikrein Generation: Activated Factor XIIa then cleaves prekallikrein to form plasma kallikrein.[9]

  • Bradykinin Release: Plasma kallikrein acts on high-molecular-weight kininogen (HMWK) to release bradykinin.[6][9]

Following experimental TBI, brain tissue levels of bradykinin have been shown to increase significantly, peaking within hours after the initial trauma.[10][11] This rapid surge in local bradykinin concentration initiates the downstream signaling events that contribute to secondary injury.

KKS_Activation Kallikrein-Kinin System Activation Post-TBI cluster_0 Initiation cluster_1 Amplification cluster_2 Effector Phase Primary_Injury Primary Brain Injury (Tissue Damage) Factor_XII Factor XII Primary_Injury->Factor_XII exposes contact surfaces Factor_XIIa Activated Factor XII (FXIIa) Factor_XII->Factor_XIIa activates Kallikrein Plasma Kallikrein Factor_XIIa->Kallikrein cleaves Prekallikrein Prekallikrein Prekallikrein->Kallikrein Bradykinin Bradykinin (BK) Kallikrein->Bradykinin cleaves HMWK High-Molecular-Weight Kininogen (HMWK) HMWK->Bradykinin

Caption: Activation cascade of the Kallikrein-Kinin System (KKS).

Bradykinin Receptors: B1 and B2

Bradykinin exerts its biological effects through two G-protein coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[12]

  • Bradykinin B2 Receptor (B2R): This receptor is constitutively expressed in the brain, including on endothelial cells of cerebral vessels and neurons.[8][13] It is considered the primary mediator of the acute, detrimental effects of bradykinin following TBI.[8][10] B2R binds to bradykinin with high affinity.

  • Bradykinin B1 Receptor (B1R): B1R expression is typically low in healthy brain tissue but is significantly upregulated by inflammatory stimuli and tissue injury.[8][10] Studies show that B1R mRNA can be upregulated four-fold within 24 hours after experimental TBI.[10] B1R is activated by des-Arg9-bradykinin, a metabolite of bradykinin.[9]

While both receptors are upregulated post-TBI, preclinical evidence strongly suggests that the B2 receptor plays the dominant role in mediating acute secondary brain damage, particularly vasogenic edema and subsequent cell death.[8][10][11]

Signaling Pathways in Bradykinin-Mediated Injury

Activation of B1 and B2 receptors triggers distinct intracellular signaling cascades that orchestrate the key pathological features of secondary brain injury.

B2 Receptor Signaling: The Primary Driver of Edema

The binding of bradykinin to the B2R on cerebral endothelial cells is a critical initiating event in the breakdown of the BBB. This process is primarily mediated by the activation of Phospholipase C (PLC).

  • PLC Activation: B2R activation leads to the activation of PLC.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).

  • eNOS Activation: The elevated intracellular Ca2+ levels, along with DAG, activate endothelial nitric oxide synthase (eNOS).

  • NO Production & Vasodilation: eNOS produces nitric oxide (NO), a potent vasodilator that also increases vascular permeability.[14]

  • BBB Disruption: This cascade promotes the opening of inter-endothelial tight junctions and increases transcellular transport (pinocytosis), leading to the extravasation of fluid, proteins, and inflammatory cells into the brain parenchyma—the hallmark of vasogenic edema.[15][16]

B2R_Signaling Bradykinin B2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Pathophysiological Effects Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R binds PLC Phospholipase C (PLC) B2R->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER acts on eNOS eNOS DAG->eNOS activates Ca2 Intracellular Ca2+ (Increased) ER->Ca2 releases Ca2->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation Permeability Increased Vascular Permeability NO->Permeability Edema Vasogenic Edema Permeability->Edema

Caption: B2R signaling cascade leading to vasogenic edema.
B1 Receptor Signaling: Sustaining Neuroinflammation

While B2R drives the acute phase, the inducible B1R contributes to the subacute and chronic inflammatory response.

  • iNOS Upregulation: Activation of B1R is linked to the upregulation of inducible nitric oxide synthase (iNOS).[14]

  • Pro-inflammatory Mediators: This pathway contributes to the sustained production of NO and other pro-inflammatory mediators.

  • Chronic Inflammation: B1R signaling is implicated in the chronic activation of microglia and the infiltration of peripheral immune cells, contributing to long-term neurodegeneration and cognitive deficits.[4][5]

Quantitative Evidence from Preclinical and Clinical Studies

Extensive preclinical research using animal models has established a causal link between bradykinin signaling, particularly via the B2 receptor, and the severity of secondary brain injury. Clinical data, however, remains less conclusive.

Table 1: Effects of Bradykinin Receptor Modulation on TBI Outcomes in Animal Models
Animal ModelInterventionOutcome MeasuredQuantitative ResultReference(s)
Mouse (CCI)B2R Knockout (B2R-/-)Brain Edema (24h)↓ 51% reduction compared to Wild-Type (WT) (p < 0.001)[10][11]
Mouse (CCI)B2R Knockout (B2R-/-)Contusion Volume (24h)↓ ~50% reduction compared to WT (p < 0.05)[10]
Mouse (CCI)B2R Knockout (B2R-/-)Contusion Volume (7d)↓ ~50% reduction compared to WT (p < 0.05)[10]
Mouse (CCI)B2R Knockout (B2R-/-)Functional Outcome (7d)Significant improvement in neurological score vs. WT (p < 0.05)[10][17]
Mouse (CCI)B1R Knockout (B1R-/-)Brain Edema / ContusionNo significant difference compared to WT[8]
Mouse (CCI)B2R DeficiencyHippocampal Damage (90d)Significant reduction in damage (p = 0.03)[4][5]
Mouse (CCI)B2R DeficiencyLearning & Memory (90d)Significant improvement in Barnes maze test (p = 0.02)[4][5]
Rat (TBI)C1-Esterase InhibitorBrain Water Content (48h)TBI: 79.3%; TBI+C1-INH: 78.7%; Control: 78.6% (p=0.001)[18]
C1-Esterase Inhibitor acts upstream, counteracting the activation of the contact-kinin system.[1]
Table 2: Bradykinin and Receptor Expression Changes Post-TBI
MoleculeAnimal ModelTime PointQuantitative ChangeReference(s)
Bradykinin (Tissue)Mouse (CCI)2 hoursMaximal increase (p < 0.01 vs. sham)[10][17]
B1 Receptor mRNAMouse (CCI)24 hours↑ Up to 4-fold increase[8][10]
B1 & B2 Receptors (Protein)Mouse (CCI)1 to 24 hoursSignificant upregulation in the traumatic penumbra[8][10]
Table 3: Summary of Clinical Trial Data for Bradykinin Antagonists in TBI
Study / DrugPatient PopulationPrimary EndpointKey FindingsConclusionReference(s)
Bradycor (deltibant, CP-0127)Severe TBI (GCS 3-8)Intracranial Pressure (ICP)- No significant difference in mean ICP. - Significantly lower % time with ICP >15 mmHg on days 4-5 (p=0.035). - Non-significant trend towards improved 6-month GOS (12% improvement, p=0.26).Showed positive trends but did not meet primary endpoint. Suggests a potential neuroprotective role.[19]
Multiple Trials (Systematic Review)Acute TBI (4 trials, 406 patients)Mortality, Disability, Safety- Non-significant reductions in mortality and severe disability. - Non-significant increase in serious adverse events. - All results consistent with the play of chance.No reliable evidence that B2R antagonists are safe or effective for TBI patients.[20][21]

Key Experimental Methodologies

Investigating the role of bradykinin in TBI requires robust and reproducible experimental models and measurement techniques.

Animal Models of TBI
  • Controlled Cortical Impact (CCI): This is a widely used model that produces a focal, reproducible contusion.[22] A pneumatic or electromagnetic impactor is used to strike the exposed dura mater at a controlled velocity and depth, allowing for graded injury severity.[22] The CCI model effectively mimics key features of human TBI, including cortical tissue loss, BBB disruption, and subsequent edema.[22]

  • Weight-Drop Impact Acceleration: This model involves dropping a weight from a specific height onto the skull (either exposed or intact) to produce a combination of focal and diffuse injury.[23] It is highly reproducible and cost-effective.

CCI_Workflow Experimental Workflow: Controlled Cortical Impact (CCI) Model cluster_preop Pre-Operative cluster_op Operative cluster_postop Post-Operative Anesthesia Anesthetize Animal (e.g., Isoflurane) Mounting Mount in Stereotaxic Frame Anesthesia->Mounting Incision Scalp Incision & Exposure Mounting->Incision Craniotomy Perform Craniotomy (e.g., 5mm diameter) Incision->Craniotomy Impact Induce Injury (Pneumatic Impactor) Craniotomy->Impact Suture Suture Scalp Impact->Suture Recovery Post-operative Care (Analgesia, Heating Pad) Suture->Recovery Monitoring Monitor for Neurological Deficits Recovery->Monitoring

Caption: Standard workflow for the Controlled Cortical Impact (CCI) TBI model.
Measurement of Brain Edema

  • Wet-Dry Method: This is the gold standard for quantifying brain water content. Brain tissue is harvested, weighed immediately (wet weight), then desiccated in an oven until a constant weight is achieved (dry weight). The percentage of water content is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] * 100.[18]

  • Magnetic Resonance Imaging (MRI): T2-weighted MRI is a non-invasive technique used to visualize and quantify edema in vivo.[24] Increased signal intensity on T2 scans correlates with increased tissue water content.

Assessment of Blood-Brain Barrier (BBB) Permeability
  • Evans Blue Extravasation: Evans blue dye binds to serum albumin. When injected intravenously, its presence in the brain parenchyma after perfusion indicates BBB disruption. The amount of extravasated dye can be quantified spectrophotometrically.[25]

  • In Vivo 2-Photon Microscopy: This advanced imaging technique allows for real-time, dynamic visualization of vascular leakage in living animals.[26][27] A cranial window is implanted over the region of interest. A fluorescent tracer of a specific molecular weight (e.g., tetramethylrhodamine-dextran, 40 kDa) is injected intravenously.[27] The rate and extent of its extravasation from blood vessels into the brain tissue are imaged and quantified over time, providing a direct measure of BBB permeability.[26][27] Studies using this method have shown that vascular leakage after TBI is biphasic, with peaks at 4 hours and 48-72 hours post-injury.[27]

Two_Photon_Workflow Workflow: In Vivo 2-Photon Microscopy for BBB Permeability cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_imaging Imaging cluster_analysis Data Analysis TBI_Induction Induce TBI (e.g., CCI) Anesthesia Anesthetize Animal at Desired Time Point TBI_Induction->Anesthesia Window Implant Cranial Window Anesthesia->Window Catheter Place IV Catheter Window->Catheter Mount_Microscope Mount Animal on Microscope Stage Catheter->Mount_Microscope Dye_Injection Inject Fluorescent Tracer (e.g., TMRM-Dextran) Mount_Microscope->Dye_Injection Acquire_Images Acquire Z-stacks Over Time Dye_Injection->Acquire_Images Quantify Quantify Tracer Extravasation Rate Acquire_Images->Quantify

Caption: Workflow for assessing BBB permeability using 2-photon microscopy.
Analysis of Receptor Expression

  • Immunohistochemistry (IHC): This technique is used to visualize the localization and expression of B1 and B2 receptors in brain tissue sections.[8]

    • Protocol Outline:

      • Tissue Preparation: Brains are perfusion-fixed (e.g., with 4% paraformaldehyde), cryoprotected, sectioned on a cryostat or microtome, and mounted on slides. For paraffin-embedded tissue, sections are deparaffinized and rehydrated.[28][29]

      • Antigen Retrieval: Often required to unmask epitopes, typically by heating sections in a citrate buffer.[28]

      • Blocking: Sections are incubated in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.[30]

      • Primary Antibody: Sections are incubated with a primary antibody specific to the B1 or B2 receptor overnight.[30]

      • Secondary Antibody: A labeled secondary antibody that binds to the primary antibody is applied. The label can be a fluorophore for fluorescent microscopy or an enzyme (like HRP) for chromogenic detection.[31]

      • Visualization: The signal is visualized using a microscope.[29]

  • Western Blotting: Used to quantify the total amount of B1 and B2 receptor protein in brain tissue homogenates.

  • RT-PCR: Used to quantify the mRNA levels of B1 and B2 receptors, providing a measure of gene expression.[10]

Therapeutic Implications and Future Directions

The compelling preclinical data, particularly implicating the B2 receptor in acute vasogenic edema, made bradykinin receptor antagonists promising therapeutic candidates for TBI.[20][32] However, clinical trials have so far failed to demonstrate a clear benefit.[21][33] This translational failure may be due to several factors:

  • Therapeutic Window: The rapid activation of the KKS suggests that antagonists may need to be administered very early after injury.

  • Patient Heterogeneity: TBI is a highly heterogeneous condition, and a one-size-fits-all approach may not be effective.[6]

  • Drug Penetrance: Ensuring adequate concentrations of the antagonist at the site of injury in the brain is a significant challenge.

Despite these setbacks, targeting the KKS remains a valid strategy. Future research should focus on:

  • Developing new antagonists with improved pharmacokinetic profiles and BBB penetration.

  • Identifying patient subpopulations most likely to benefit from this therapeutic approach.

  • Exploring combination therapies that target multiple secondary injury pathways simultaneously.

  • Investigating upstream targets, such as Factor XII or plasma kallikrein, to prevent bradykinin formation altogether.[6][7]

Conclusion

Bradykinin, generated via the activation of the kallikrein-kinin system, is a pivotal mediator of secondary brain injury. Through its potent actions on B2 receptors, it rapidly induces blood-brain barrier disruption and vasogenic edema, which are critical drivers of increased intracranial pressure and neuronal cell death.[8][10] While the B1 receptor plays a more secondary role in sustaining neuroinflammation, the B2 receptor represents the primary target for acute therapeutic intervention. Although clinical translation of bradykinin antagonists has been challenging, the wealth of preclinical evidence underscores the importance of this pathway in TBI pathophysiology. A deeper understanding of its signaling mechanisms and continued innovation in drug development are essential to unlock the therapeutic potential of modulating the kallikrein-kinin system for patients suffering from traumatic brain injury.

References

Methodological & Application

Application Notes and Protocols for Anatibant Dimesylate in a Mouse Model of Traumatic Brain Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatibant dimesylate, a selective non-peptide bradykinin B2 receptor antagonist, has demonstrated neuroprotective effects in preclinical models of traumatic brain injury (TBI). Bradykinin, a potent inflammatory mediator, is released following tissue injury and contributes to the breakdown of the blood-brain barrier (BBB), leading to cerebral edema and secondary brain injury. By blocking the bradykinin B2 receptor, this compound has been shown to mitigate these effects. These application notes provide a summary of reported dosages and detailed protocols for the use of this compound in mouse models of TBI, intended to guide researchers in their study design.

Quantitative Data Summary

The following tables summarize the dosages of this compound and related bradykinin B2 receptor antagonists used in mouse models of TBI.

Table 1: this compound Dosage in Mouse TBI Model

DosageAdministration RouteTBI ModelKey FindingsReference
3 mg/kgSubcutaneous (s.c.) injectionClosed Head TraumaReduced Evans blue extravasation(Prat et al., 2005)[1]

Table 2: Bradykinin B2 Receptor Antagonist (Hoe140) Dosage in Mouse TBI Model

Priming DoseInfusion RateAdministration RouteTBI ModelKey FindingsReference
18 µg/kg300 ng/kg/minSubcutaneous (s.c.) priming dose followed by 24-hour post-treatment with osmotic minipumpsCold Lesion14% diminution of brain swelling(Görlach et al., 2001)[2]

Signaling Pathway of this compound in TBI

TBI_Pathway TBI Traumatic Brain Injury Kallikrein Kallikrein Activation TBI->Kallikrein Bradykinin Bradykinin Release Kallikrein->Bradykinin cleaves Kininogen Kininogen Kininogen->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R binds PLC Phospholipase C Activation B2R->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC BBB_Disruption BBB Disruption (Vasodilation, ↑ Permeability) Ca_PKC->BBB_Disruption Edema Cerebral Edema BBB_Disruption->Edema Inflammation Neuroinflammation BBB_Disruption->Inflammation Anatibant This compound Anatibant->B2R antagonizes

Mechanism of Anatibant in TBI.

Experimental Protocols

Protocol 1: Subcutaneous Injection of this compound in a Closed Head Trauma Mouse Model

This protocol is based on the methodology described by Prat et al. (2005)[1].

1. Animal Model:

  • Species: Male C57/Bl6 mice

  • Weight: 25-28 g

2. Traumatic Brain Injury Model (Closed Head Trauma):

  • A weight-drop device is utilized to induce a focal blunt injury over the intact skull.

  • Anesthesia: Mice are anesthetized prior to the procedure. The specific anesthetic regimen should be determined based on institutional guidelines.

  • Procedure:

    • Position the anesthetized mouse on a platform under the weight-drop device.

    • A specific weight is dropped from a predetermined height onto the skull, typically over the parietal cortex. Note: The exact weight and height should be optimized to induce a reproducible injury of desired severity.

3. Drug Preparation and Administration:

  • Drug: this compound

  • Dosage: 3 mg/kg

  • Formulation: Dissolve this compound in a sterile, isotonic vehicle suitable for subcutaneous injection (e.g., 0.9% saline).

  • Administration:

    • Administer a single subcutaneous injection of the this compound solution 30 minutes after the induction of closed head trauma.[1]

    • The injection is typically given in the loose skin over the neck or flank.

4. Outcome Measures:

  • Blood-Brain Barrier Permeability: Assessed by Evans blue dye extravasation at 4 hours post-injury.[1]

    • Inject Evans blue dye intravenously.

    • After a set circulation time, perfuse the animal to remove intravascular dye.

    • Dissect the brain and measure the amount of dye that has extravasated into the brain parenchyma, which can be quantified spectrophotometrically.

Protocol 2: Continuous Infusion of a Bradykinin B2 Receptor Antagonist in a Cold Lesion Mouse TBI Model

This protocol is adapted from the study by Görlach et al. (2001) which used the bradykinin B2 receptor antagonist Hoe140, providing a framework for continuous delivery strategies.[2]

1. Animal Model:

  • Species: Male mice (strain not specified in the abstract)

2. Traumatic Brain Injury Model (Cold Lesion):

  • This model induces a focal cortical injury.

  • Anesthesia: Anesthetize the mouse.

  • Procedure:

    • Expose the skull via a midline incision.

    • Apply a pre-cooled (-78°C) copper cylinder (3 mm diameter) to the intact dura over the parietal cortex for 30 seconds.[2]

3. Drug Preparation and Administration:

  • Drug: Bradykinin B2 Receptor Antagonist (e.g., Hoe140 as a reference, or this compound)

  • Priming Dose: 18 µg/kg[2]

  • Infusion Rate: 300 ng/kg/min[2]

  • Formulation:

    • Dissolve the drug in a sterile vehicle compatible with osmotic minipumps.

    • Prepare the osmotic minipumps according to the manufacturer's instructions to deliver the desired infusion rate for 24 hours.

  • Administration:

    • Administer a subcutaneous priming dose of 18 µg/kg one hour before the induction of the cold lesion injury.[2]

    • Immediately after the priming dose, implant the prepared osmotic minipump subcutaneously in the dorsal region. The pump will provide continuous infusion for 24 hours post-injury.

4. Outcome Measures:

  • Brain Swelling: Measured at 24 hours post-injury.[2]

    • Euthanize the animal and remove the brain.

    • Separate the injured and contralateral hemispheres.

    • Determine the weight of each hemisphere.

    • Calculate brain swelling as the percentage increase in the weight of the injured hemisphere compared to the contralateral side.

Experimental Workflow

TBI_Workflow Animal_Acclimation Animal Acclimation Baseline Baseline Neurological Assessment Animal_Acclimation->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Anesthesia Anesthesia Randomization->Anesthesia TBI_Induction TBI Induction (e.g., Closed Head Injury) Anesthesia->TBI_Induction Drug_Admin This compound or Vehicle Administration TBI_Induction->Drug_Admin Post_Op Post-Operative Monitoring & Care Drug_Admin->Post_Op Outcome Outcome Assessment (e.g., Neurological Scoring, Histology) Post_Op->Outcome Analysis Data Analysis Outcome->Analysis

General Experimental Workflow.

References

Application Notes and Protocols for Calcium Flux Assay Using Anatibant Dimesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatibant dimesylate is a potent and selective non-peptide antagonist of the bradykinin B2 receptor.[1][2] The bradykinin B2 receptor, a G-protein coupled receptor (GPCR), plays a significant role in various physiological and pathological processes, including inflammation, pain, and vasodilation.[1][3] Upon activation by its endogenous ligand bradykinin, the B2 receptor couples to Gq proteins, initiating a signaling cascade that results in the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium ([Ca2+]).[3][4] This increase in intracellular calcium can be monitored using a calcium flux assay, providing a robust method for characterizing the functional activity of B2 receptor antagonists like this compound.

These application notes provide a detailed protocol for utilizing a calcium flux assay to determine the inhibitory activity of this compound on the bradykinin B2 receptor.

Signaling Pathway of the Bradykinin B2 Receptor

The binding of bradykinin to the B2 receptor triggers a well-defined signaling pathway leading to calcium mobilization. This compound acts by competitively blocking this binding, thereby inhibiting the downstream signaling cascade.

B2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum B2R Bradykinin B2 Receptor Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_ER Ca²⁺ Ca_cyto Elevated Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release IP3R->Ca_ER Opens channel Bradykinin Bradykinin (Agonist) Bradykinin->B2R Activates Anatibant This compound (Antagonist) Anatibant->B2R Inhibits Calcium_Flux_Workflow A 1. Cell Seeding (40,000-80,000 cells/well) B 2. Dye Loading (Fluo-4 AM in Assay Buffer) A->B C 3. Incubation (1 hour at 37°C) B->C D 4. Compound Addition (this compound) C->D E 5. Pre-incubation (15-30 minutes at RT) D->E F 6. Fluorescence Reading (Baseline measurement) E->F G 7. Agonist Injection (Bradykinin) F->G H 8. Kinetic Reading (Measure fluorescence change) G->H I 9. Data Analysis (IC50 determination) H->I

References

Application Notes and Protocols for Human Umbilical Vein Contractility Assay for B2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the human umbilical vein contractility assay for the characterization of bradykinin B2 receptor antagonists. This ex vivo model offers a physiologically relevant system for assessing the potency, competitiveness, and specificity of novel drug candidates targeting the B2 receptor.

Introduction

The human umbilical vein is a well-established and robust isolated tissue preparation for studying vascular smooth muscle contractility.[1] It endogenously expresses bradykinin B2 receptors at a physiological density, making it a highly relevant model for investigating the pharmacological properties of B2 receptor ligands.[1] Bradykinin, a potent vasodilator, paradoxically induces contraction in the umbilical vein, a phenomenon attributed to the high ratio of smooth muscle cells to endothelial cells. This contractile response is mediated primarily through the B2 receptor and is independent of endothelial nitric oxide synthase activity.[2] The assay is particularly valuable because the pharmacological profiles of B2 receptor antagonists can be species-specific, highlighting the importance of using human tissue for preclinical evaluation.[2]

Key Applications

  • Determination of Antagonist Potency (pA2 values): Quantify the affinity of competitive antagonists for the B2 receptor.

  • Assessment of Competitiveness: Differentiate between competitive (surmountable) and non-competitive (insurmountable) antagonism.

  • Evaluation of Specificity: Determine if the antagonist's effect is specific to the B2 receptor by testing against other contractile agents.[2]

  • Characterization of Partial Agonism: Identify if a compound exhibits both agonistic and antagonistic properties.

  • Study of Reversibility: Assess whether the antagonist's binding to the receptor is reversible upon washout.[2]

Signaling Pathway of B2 Receptor-Mediated Contraction

Bradykinin binding to the B2 receptor on vascular smooth muscle cells initiates a signaling cascade that leads to contraction. This process is primarily dependent on an increase in intracellular calcium concentration. The B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[3][4]

B2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2R B2 Receptor GPCR Gq Protein B2R->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction Leads to BK Bradykinin (BK) BK->B2R Binds Antagonist B2 Antagonist Antagonist->B2R Blocks Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A Obtain Umbilical Cord B Dissect Umbilical Vein A->B C Cut Vein into Rings B->C D Mount Rings in Organ Bath C->D E Equilibrate under Tension D->E F Viability Check (KCl) E->F G Baseline Bradykinin Concentration-Response F->G H Incubate with B2 Antagonist G->H Washout I Repeat Bradykinin Concentration-Response H->I J Record Contractile Force I->J K Plot Concentration-Response Curves J->K L Calculate pA2 (Schild Plot) K->L

References

Application Notes and Protocols for Anatibant Dimesylate Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatibant dimesylate, also known as LF 16-0687Ms, is a potent and selective non-peptide antagonist of the bradykinin B2 receptor.[1] Bradykinin, a key mediator of inflammation, is known to increase the permeability of the blood-brain barrier via activation of B2 receptors, contributing to brain edema following traumatic brain injury (TBI).[2] Anatibant has been investigated for its potential neuroprotective effects by mitigating these processes.[1][2] Preclinical studies in animal models have shown that anatibant can reduce brain edema and improve neurological outcomes.[2]

These application notes provide an overview of the administration of this compound in rats for research purposes. While specific pharmacokinetic data in rats is not extensively available in publicly accessible literature, this document offers detailed protocols for various administration routes based on established best practices in rodent research. The provided tables for pharmacokinetic data are intended as templates for researchers to populate with their experimental findings.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

Table 1: Intravenous (IV) Administration

ParameterValueUnits
Dosemg/kg
Cmaxng/mL
Tmaxh
AUC(0-t)ng·h/mL
AUC(0-inf)ng·h/mL
Half-life (t½)h
Clearance (CL)mL/h/kg
Volume of Distribution (Vd)L/kg

Table 2: Intraperitoneal (IP) Administration

ParameterValueUnits
Dosemg/kg
Cmaxng/mL
Tmaxh
AUC(0-t)ng·h/mL
AUC(0-inf)ng·h/mL
Half-life (t½)h
Bioavailability (F)%

Table 3: Oral Gavage (PO) Administration

ParameterValueUnits
Dosemg/kg
Cmaxng/mL
Tmaxh
AUC(0-t)ng·h/mL
AUC(0-inf)ng·h/mL
Half-life (t½)h
Bioavailability (F)%

Table 4: Subcutaneous (SC) Administration

ParameterValueUnits
Dosemg/kg
Cmaxng/mL
Tmaxh
AUC(0-t)ng·h/mL
AUC(0-inf)ng·h/mL
Half-life (t½)h
Bioavailability (F)%

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve), Half-life (Elimination half-life), Bioavailability (Fraction of the administered dose that reaches systemic circulation).

Signaling Pathway

This compound exerts its effect by blocking the bradykinin B2 receptor, a G-protein coupled receptor. The diagram below illustrates the general signaling pathway initiated by bradykinin binding to its B2 receptor, which is inhibited by anatibant.

cluster_0 Cell Membrane B2R Bradykinin B2 Receptor Gq Gq Protein B2R->Gq Activates Bradykinin Bradykinin Bradykinin->B2R Binds Anatibant Anatibant Anatibant->B2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., Inflammation, Vasodilation) Ca2+->Downstream PKC->Downstream Start Start Restrain Restrain Rat Start->Restrain Warm Warm Tail to Dilate Veins Restrain->Warm Disinfect Disinfect Injection Site Warm->Disinfect Inject Inject into Lateral Tail Vein Disinfect->Inject Withdraw Withdraw Needle & Apply Pressure Inject->Withdraw End End Withdraw->End Start Start Restrain Restrain Rat (Head Tilted Down) Start->Restrain Locate Locate Injection Site (Lower Right Quadrant) Restrain->Locate Insert Insert Needle Locate->Insert Aspirate Aspirate to Check for Placement Insert->Aspirate Inject Inject Solution Aspirate->Inject End End Inject->End

References

Application Notes and Protocols for Subcutaneous Bolus Injection of LF 16-0687 (Anatibant)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of LF 16-0687 (also known as Anatibant), a selective non-peptide bradykinin B2 receptor antagonist, focusing on its application via subcutaneous bolus injection in preclinical and clinical research. The provided protocols are based on peer-reviewed studies and are intended to guide researchers in designing and executing experiments involving this compound.

Introduction and Mechanism of Action

LF 16-0687 is a potent and selective antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a key component of the kallikrein-kinin system, is a pro-inflammatory peptide that is generated in tissues and plasma.[3] Its actions are primarily mediated through the G-protein coupled B2 receptor, which is constitutively expressed in various tissues, including the brain.[3][4]

Activation of the B2 receptor by bradykinin is implicated in a variety of physiological and pathological processes, including vasodilation, increased vascular permeability, and the inflammatory cascade.[3][4][5] In the context of cerebral injury, such as ischemic stroke and traumatic brain injury (TBI), elevated bradykinin levels contribute to the breakdown of the blood-brain barrier (BBB), leading to vasogenic edema, neutrophil accumulation, and subsequent neuronal damage.[3][5][6]

LF 16-0687 exerts its therapeutic effect by competitively binding to the B2 receptor, thereby blocking the downstream signaling cascade initiated by bradykinin.[1][7] This antagonism has been shown to reduce brain edema, decrease intracranial pressure, and improve neurological outcomes in various preclinical models of brain injury.[3][5][8][9] Furthermore, LF 16-0687 has been investigated in a phase I clinical trial for severe TBI.[10][11]

Signaling Pathway of Bradykinin B2 Receptor and Antagonism by LF 16-0687

cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Binds and Activates LF160687 LF 16-0687 (Anatibant) LF160687->B2R Competitively Binds and Antagonizes Gq Gq Protein Activation B2R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammation Pro-inflammatory Effects (Vasodilation, Increased Permeability, Edema) Ca_release->Inflammation PKC->Inflammation

Caption: Bradykinin B2 Receptor Signaling and LF 16-0687 Antagonism.

Quantitative Data Summary

The following tables summarize key quantitative data for LF 16-0687 from various studies.

Table 1: Binding Affinity (Ki) of LF 16-0687 for Bradykinin B2 Receptors
Species/TissueReceptor TypeKi (nM)Reference
HumanRecombinant B20.67[1][8][12]
RatRecombinant B21.74[1][8][12]
Guinea-pigRecombinant B21.37[1][8][12]
Human Umbilical VeinNative B20.89[1][8][12]
Rat UterusNative B20.28[1][8][12]
Guinea-pig IleumNative B20.98[1][8][12]
Table 2: Preclinical Efficacy of Subcutaneous LF 16-0687 in Brain Injury Models
Animal ModelDosing Regimen (s.c.)Key FindingsReference
Murine Transient Focal Cerebral Ischemia1, 2, and 4 mg/kg (0.5h pre-, 1.25h & 6h post-MCAO)Max 33% reduction in infarct volume, significant neurological recovery.[3]
Murine Transient Focal Cerebral Ischemia1.5, 3, and 6 mg/kg (0.25h & 6.25h post-MCAO)Max 25% reduction in infarct volume, improved neurological score.[3]
Murine Transient Focal Cerebral Ischemia1.5 mg/kg (0.25h & 6.25h post-MCAO)28% decrease in brain edema, 60% decrease in BBB disruption, 65% decrease in neutrophil accumulation.[3]
Murine Controlled Cortical Impact (CCI)3 mg/kg (15 min & 8h post-trauma)Significant reduction in intracranial pressure and contusion volume at 24h.[5][8][12]
Rat Closed Head TraumaContinuous infusion (from 1h to 24h post-injury)Diminished brain edema and reduced neurological deficits.[11]
Rat Cold LesionLow-dose continuous infusion (10 min pre- to 24h post-lesion)Significant attenuation of vasogenic brain edema.[13]
Table 3: Phase I Clinical Trial Data in Severe Traumatic Brain Injury
ParameterDosing Group 1Dosing Group 2PlaceboReference
Dosage (single s.c. injection) 3.75 mg22.5 mgSaline[10]
Number of Patients 10105[10]
Pharmacokinetics Dose-proportional Cmax and AUCDose-proportional Cmax and AUCN/A[10]
Protein Binding >97.7%>97.7%N/A[10]
Safety Well-tolerated, no unexpected adverse events.Well-tolerated, no unexpected adverse events.N/A[10]

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects in a Murine Model of Transient Focal Cerebral Ischemia

This protocol is adapted from studies investigating the efficacy of LF 16-0687 in reducing ischemic brain injury.[3]

Objective: To assess the effect of subcutaneous bolus injections of LF 16-0687 on infarct volume, neurological deficit, and brain edema following transient middle cerebral artery occlusion (MCAO) in mice.

Materials:

  • Male C57/Bl6 mice (or other appropriate strain)

  • LF 16-0687 Ms (Anatibant)

  • Sterile saline (vehicle)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Grip test apparatus

Experimental Workflow:

cluster_pre Pre-Treatment Protocol cluster_proc Procedure cluster_post Post-Treatment Assessment A1 Randomly assign mice to treatment groups: 1. Sham-operated 2. Ischemic + Vehicle (Saline) 3. Ischemic + LF 16-0687 (Dose 1) 4. Ischemic + LF 16-0687 (Dose 2) 5. Ischemic + LF 16-0687 (Dose 3) B1 Induce transient MCAO (e.g., 60 minutes) in anesthetized mice. A1->B1 C1 Administer LF 16-0687 or vehicle via subcutaneous bolus injection at specified time points (e.g., 0.5h pre- and 1.25h, 6h post-MCAO). B1->C1 D1 Assess neurological deficit at 48h post-MCAO (e.g., grip test). C1->D1 G1 Measure brain water content (edema) in a separate cohort at 24h. C1->G1 For edema assessment E1 Euthanize mice and harvest brains. D1->E1 F1 Determine infarct volume using TTC staining. E1->F1 cluster_pre_tbi Pre-Procedure cluster_proc_tbi Procedure cluster_post_tbi Post-Procedure Assessment A2 Randomize mice to treatment groups: 1. CCI + Vehicle 2. CCI + LF 16-0687 B2 Induce TBI using a CCI device in anesthetized mice. A2->B2 C2 Administer LF 16-0687 (e.g., 3 mg/kg) or vehicle via subcutaneous bolus injection at specified time points (e.g., 15 min and 8h post-TBI). B2->C2 D2 Continuously or intermittently monitor ICP for up to 24h post-TBI. C2->D2 E2 Euthanize mice at 24h post-TBI. D2->E2 F2 Harvest brains for histological analysis. E2->F2 G2 Quantify contusion volume on stained brain sections. F2->G2

References

Application Notes and Protocols for Assessing Anatibant Dimesylate Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatibant dimesylate, also known as LF 16-0687, is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1][2] The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) implicated in various physiological and pathophysiological processes, including inflammation, pain, and vasodilation. Upon activation by its endogenous ligand bradykinin, the B2R primarily couples to Gαq and Gαi proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), which in turn can activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.

These application notes provide detailed protocols for three key cell-based assays to determine the efficacy of this compound in blocking the bradykinin B2 receptor signaling pathway: a Competitive Radioligand Binding Assay, a Calcium Mobilization Assay, and an Inositol Monophosphate (IP1) Accumulation Assay.

Bradykinin B2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the bradykinin B2 receptor and the point of inhibition by this compound.

B2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor (B2R) Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Gq->PLC Activates Bradykinin Bradykinin Bradykinin->B2R Binds and Activates Anatibant Anatibant dimesylate Anatibant->B2R Binds and Inhibits Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Inflammation, Pain) Ca_ER->Physiological_Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Physiological_Response

Figure 1: Bradykinin B2 Receptor Signaling Pathway and Anatibant Inhibition.

Data Presentation

The following tables summarize the quantitative data for this compound's efficacy, as determined by the described cell-based assays.

Table 1: Competitive Radioligand Binding Assay Data for this compound

Cell Line/TissueReceptor TypeRadioligandAnatibant Ki (nM)Reference
CHO cellsRecombinant Human B2R[3H]bradykinin0.67[1][2]
CHO cellsRecombinant Rat B2R[3H]bradykinin1.74[1][2]
CHO cellsRecombinant Guinea-pig B2R[3H]bradykinin1.37[1][2]
Human Umbilical VeinNative Human B2R[3H]bradykinin0.89[1][2]
Rat UterusNative Rat B2R[3H]bradykinin0.28[1][2]
Guinea-pig IleumNative Guinea-pig B2R[3H]bradykinin0.98[1][2]

Table 2: Functional Antagonism of this compound in Inositol Phosphate (IP) Formation Assay

Cell LineDownstream SignalAnatibant pKBReference
INT407IP1 Formation8.5[1][2]
INT407IP2 Formation8.6[1][2]
INT407IP3 Formation8.7[1][2]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the bradykinin B2 receptor.

Experimental Workflow

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (e.g., from CHO-hB2R cells) start->prepare_membranes incubate Incubate Membranes with [³H]bradykinin and varying concentrations of Anatibant prepare_membranes->incubate separate Separate Bound and Free Radioligand (e.g., via filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Protocol

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human bradykinin B2 receptor (CHO-hB2R) in appropriate media.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add [3H]bradykinin at a concentration near its Kd for the B2 receptor.

    • Add this compound at a range of concentrations (e.g., 10-11 M to 10-5 M).

    • For total binding, add only the radioligand and membranes.

    • For non-specific binding, add a high concentration of unlabeled bradykinin in addition to the radioligand and membranes.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Anatibant that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by bradykinin.

Experimental Workflow

Calcium_Assay_Workflow start Start seed_cells Seed CHO-hB2R Cells in a 96-well plate start->seed_cells load_dye Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) seed_cells->load_dye pre_incubate Pre-incubate Cells with varying concentrations of Anatibant load_dye->pre_incubate stimulate Stimulate Cells with Bradykinin (EC80) pre_incubate->stimulate measure_fluorescence Measure Fluorescence Intensity over time using a plate reader (e.g., FLIPR) stimulate->measure_fluorescence analyze Analyze Data: - Determine % Inhibition - Calculate IC50 measure_fluorescence->analyze end End analyze->end

Figure 3: Workflow for a Calcium Mobilization Assay.

Protocol

  • Cell Culture:

    • Seed CHO-hB2R cells in a black-walled, clear-bottom 96-well plate and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject a solution of bradykinin at a concentration that elicits a submaximal response (typically EC80) into each well.

    • Immediately begin recording the fluorescence intensity over time to measure the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the bradykinin response by this compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, providing a robust measure of Gαq-coupled receptor activation. The Homogeneous Time-Resolved Fluorescence (HTRF) format allows for a sensitive and high-throughput compatible assay.

Experimental Workflow

IP1_Assay_Workflow start Start seed_cells Seed CHO-hB2R Cells in a 96-well plate start->seed_cells pre_incubate Pre-incubate Cells with varying concentrations of Anatibant seed_cells->pre_incubate stimulate Stimulate Cells with Bradykinin in the presence of LiCl pre_incubate->stimulate lyse_and_detect Lyse Cells and Add HTRF Detection Reagents (IP1-d2 and anti-IP1-cryptate) stimulate->lyse_and_detect incubate_detect Incubate for HTRF Reaction lyse_and_detect->incubate_detect measure_htrf Measure HTRF Signal (emission at 620 nm and 665 nm) incubate_detect->measure_htrf analyze Analyze Data: - Calculate HTRF Ratio - Determine IC50 measure_htrf->analyze end End analyze->end

References

Application Notes and Protocols for β-Arrestin Recruitment Assays to Characterize Bradykinin B2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The bradykinin B2 receptor (B2R) is a G protein-coupled receptor (GPCR) that mediates the physiological effects of the inflammatory peptide bradykinin.[1][2][3] Upon activation, the B2R couples to Gq and Gi proteins, initiating signaling cascades that lead to increased intracellular calcium and inhibition of adenylate cyclase, respectively.[2][4] Beyond G protein signaling, the activated B2R is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[5][6] β-arrestin recruitment is a critical cellular process that not only desensitizes G protein signaling but also initiates a distinct wave of signal transduction and mediates receptor internalization.[5][6][7]

The β-arrestin recruitment assay has emerged as a valuable tool in drug discovery for characterizing the pharmacological properties of GPCR ligands, including antagonists.[6][8] This assay allows for the direct measurement of a ligand's ability to block agonist-induced β-arrestin recruitment to the receptor, providing insights into its mechanism of action and potential for biased signaling.[6][8] These application notes provide detailed protocols and data for utilizing β-arrestin recruitment assays in the characterization of B2 receptor antagonists.

B2 Receptor Signaling and β-Arrestin Recruitment Pathway

Activation of the B2 receptor by its agonist, bradykinin, triggers a cascade of intracellular events. Initially, the receptor activates G proteins, leading to downstream signaling. Subsequently, GRKs phosphorylate the activated receptor, creating a binding site for β-arrestin. The binding of β-arrestin to the receptor sterically hinders further G protein coupling, leading to desensitization of this signaling pathway.[5] Furthermore, the B2R-β-arrestin complex can internalize into endosomes and initiate G protein-independent signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs).[5][9]

B2R_signaling B2 Receptor Signaling and β-Arrestin Recruitment Bradykinin Bradykinin (Agonist) B2R B2 Receptor Bradykinin->B2R Binds to G_protein Gq/Gi Protein Activation B2R->G_protein Activates GRK GRK Phosphorylation B2R->GRK Activates beta_arrestin β-Arrestin Recruitment B2R->beta_arrestin Recruits GRK->B2R Phosphorylates Desensitization Desensitization (G protein uncoupling) beta_arrestin->Desensitization Mediates Internalization Receptor Internalization beta_arrestin->Internalization Mediates MAPK_signaling MAPK Signaling (G protein-independent) Internalization->MAPK_signaling Initiates PathHunter_Workflow PathHunter® β-Arrestin Antagonist Assay Workflow Cell_Culture 1. Culture PathHunter® B2R β-Arrestin Cells Cell_Plating 2. Plate Cells in Assay Plate Cell_Culture->Cell_Plating Antagonist_Addition 3. Add B2R Antagonist (Test Compound) Cell_Plating->Antagonist_Addition Incubation1 4. Incubate Antagonist_Addition->Incubation1 Agonist_Addition 5. Add Bradykinin (Agonist at EC80) Incubation1->Agonist_Addition Incubation2 6. Incubate Agonist_Addition->Incubation2 Detection_Reagent 7. Add Detection Reagents Incubation2->Detection_Reagent Incubation3 8. Incubate Detection_Reagent->Incubation3 Signal_Detection 9. Read Chemiluminescent Signal Incubation3->Signal_Detection Data_Analysis 10. Analyze Data (Calculate IC50) Signal_Detection->Data_Analysis

References

Application Notes: Quantifying Bradykinin B2 Receptor Internalization in Response to Anatibant Dimesylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Bradykinin B2 receptor (B2R) is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand bradykinin, mediates physiological effects such as vasodilation, inflammation, and pain.[1] The activation of B2R by an agonist like bradykinin also triggers its rapid internalization, or endocytosis, from the cell surface into intracellular vesicles.[2][3] This process is a key mechanism for regulating receptor signaling and sensitivity. Anatibant is a potent and selective, non-peptide antagonist of the B2R.[4][5] This document provides a detailed protocol for a cell-based imaging assay to quantify the inhibitory effect of Anatibant dimesylate on bradykinin-induced B2R endocytosis.

Principle of the Assay

This assay quantifies the translocation of B2R from the plasma membrane to intracellular compartments upon agonist stimulation. Cells engineered to express a B2R with an extracellular epitope tag (e.g., FLAG-tag) are used. Surface-exposed receptors are labeled with a fluorescently conjugated antibody. After stimulation with bradykinin, the receptors internalize. The addition of a cell-impermeant quenching agent extinguishes the fluorescence of the remaining surface-level antibodies, leaving only the fluorescent signal from the internalized, protected receptor-antibody complexes. The intensity of this remaining fluorescence is directly proportional to the extent of receptor endocytosis. Anatibant, as a B2R antagonist, will compete with bradykinin for receptor binding, thereby inhibiting endocytosis in a dose-dependent manner.

Signaling and Endocytosis Pathway for the B2 Receptor

The following diagram illustrates the agonist-induced signaling and endocytosis of the Bradykinin B2 Receptor and the inhibitory action of Anatibant.

B2R_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space B2R B2 Receptor Gq Gq Protein B2R->Gq Activation Endosome Endosome B2R->Endosome Endocytosis PLC PLC Gq->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Generates Bradykinin Bradykinin (Agonist) Bradykinin->B2R Binds Anatibant Anatibant (Antagonist) Anatibant->B2R Blocks Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Signaling Downstream Signaling Ca_Release->Signaling Recycling Recycling to Membrane Endosome->Recycling Assay_Workflow A 1. Seed Cells (HEK293-hB2R in 96-well plates) B 2. Starve Cells (Serum-free medium, 2-4 hours) A->B C 3. Add Anatibant (Serial dilutions, incubate 30 min) B->C D 4. Add Bradykinin (EC80 concentration, incubate 30 min at 37°C) C->D E 5. Label Surface Receptors (Add Anti-FLAG-AF488 on ice, 60 min) D->E F 6. Wash & Quench (Add Trypan Blue to quench surface fluorescence) E->F G 7. Acquire Images (High-content imager) F->G H 8. Analyze Data (Quantify internalized fluorescence, calculate IC50) G->H

References

Anatibant Dimesylate: Application Notes and Protocols for Cerebral Edema Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatibant dimesylate, a potent and selective non-peptide bradykinin B2 receptor antagonist, has demonstrated significant potential in preclinical models for the reduction of cerebral edema and improvement of neurological outcomes following traumatic brain injury (TBI).[1][2][3] Cerebral edema, the accumulation of excess fluid in the brain's intracellular or extracellular spaces, is a critical secondary injury mechanism that contributes substantially to morbidity and mortality in TBI.[1][4] Bradykinin, an inflammatory mediator released after tissue injury, increases the permeability of the blood-brain barrier (BBB) through activation of B2 receptors, leading to vasogenic edema.[2][5] this compound mitigates this effect by blocking the binding of bradykinin to its B2 receptor, thereby reducing BBB permeability and subsequent edema formation.[3]

These application notes provide a comprehensive overview of the use of this compound in various experimental models of cerebral edema, including detailed protocols and a summary of key quantitative findings.

Mechanism of Action: Bradykinin B2 Receptor Antagonism

Following a traumatic brain injury, the activation of the kallikrein-kinin system leads to the production of bradykinin.[5] Bradykinin then binds to its B2 receptors on the endothelial cells of the blood-brain barrier. This binding initiates a signaling cascade that increases vascular permeability, allowing fluid and proteins to leak into the brain parenchyma, resulting in vasogenic edema. This compound acts as a competitive antagonist at the bradykinin B2 receptor, preventing bradykinin from binding and activating this pathway. This action helps to maintain the integrity of the blood-brain barrier and reduce the formation of cerebral edema.

cluster_0 Traumatic Brain Injury cluster_1 Kallikrein-Kinin System Activation cluster_2 Bradykinin Signaling cluster_3 Pathophysiological Outcome TBI TBI KKS Kallikrein-Kinin System Activation TBI->KKS Bradykinin Bradykinin Release KKS->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds to Signaling Increased Vascular Permeability B2R->Signaling Activates Anatibant Anatibant dimesylate Anatibant->B2R Blocks Edema Cerebral Edema Signaling->Edema

Anatibant's mechanism in cerebral edema.

Quantitative Data Summary

The efficacy of this compound and other bradykinin B2 receptor antagonists has been quantified in several preclinical studies. The following tables summarize the key findings from these investigations.

Table 1: Effect of Bradykinin B2 Receptor Antagonists on Brain Edema

CompoundAnimal ModelDosageAdministration RoutePost-Injury Treatment WindowReduction in Brain EdemaReference
LF 16-0687 MsRat Closed Head Trauma0.75-4.5 mg/kgIntraperitoneal1 hourUp to 70%[6]
LF 16-0687 MsRat Closed Head Trauma2.25 mg/kgIntraperitoneal1, 2, and 4 hours45%, 52%, and 63% respectively[6]
LF 16-0687Rat Cryogenic Brain Lesion10 µg/kg/minIntravenousPre-treatmentSignificant reduction (Swelling: 6.4% vs 9.3% in vehicle)[7]
LF 18-1505TRat Closed Head Trauma3 and 10 µg/kg/minIntravenousPost-traumaSignificant reduction (Brain water content: ~80-81% vs 84.6% in untreated)[8]

Table 2: Effect of this compound on Intracranial Pressure and Neurological Outcome

CompoundAnimal ModelDosageAdministration RouteOutcome MeasureResultReference
Anatibant (LF 16-0687)Mouse Controlled Cortical Impact3.0 mg/kgSubcutaneousIntracranial Pressure (ICP)Significant reduction (16.6 mmHg vs. 24.40 mmHg in vehicle)[2]
Anatibant (LF 16-0687)Mouse Controlled Cortical Impact3.0 mg/kgSubcutaneousContusion VolumeSignificant reduction (28.28 mm³ vs. 35.0 mm³ in vehicle)[2]
LF 16-0687 MsRat Closed Head Trauma2.25 mg/kgIntraperitonealNeurological Severity Score (NSS)Significant improvement at 24 hours[6]
LF 18-1505TRat Closed Head Trauma3, 10, and 30 µg/kg/minIntravenousNeurological Severity Score (NSS)Significant improvement (Median scores of 7-10 vs 17 in untreated)[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the effect of this compound in cerebral edema models.

Protocol 1: Closed Head Trauma (CHT) Model in Rats

This protocol is adapted from studies investigating the effect of bradykinin B2 receptor antagonists on brain edema and neurological function following CHT.[6][8]

Objective: To induce a focal cerebral contusion and subsequent edema to evaluate the neuroprotective effects of this compound.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Anesthetic (e.g., isoflurane)

  • Weight-drop device

  • This compound solution

  • Vehicle control (e.g., saline)

  • Syringes and needles for administration

Procedure:

  • Anesthetize the rat using an appropriate anesthetic.

  • Place the animal in a stereotaxic frame.

  • Induce a midline scalp incision to expose the skull.

  • Position the rat so that the desired impact site (e.g., over the parietal cortex) is directly under the weight-drop device.

  • Release the weight to induce the closed head trauma.

  • Suture the scalp incision.

  • Administer this compound or vehicle at the specified dose and time point post-injury (e.g., 2.25 mg/kg, intraperitoneally, 1 hour after CHT).[6]

  • Monitor the animal for recovery from anesthesia and neurological deficits.

  • At a predetermined time point (e.g., 24 hours post-injury), euthanize the animal for brain tissue analysis.

Assessment:

  • Brain Edema: Measure brain water content by comparing the wet and dry weights of the brain hemispheres.

  • Neurological Function: Evaluate motor and behavioral deficits using a Neurological Severity Score (NSS).[6]

A Anesthetize Rat B Induce Closed Head Trauma A->B C Administer Anatibant or Vehicle B->C D Monitor and Assess Neurological Function (NSS) C->D E Euthanize and Assess Brain Edema D->E

Workflow for the CHT model and drug testing.
Protocol 2: Controlled Cortical Impact (CCI) Model in Mice

This protocol is based on a study that assessed the effect of Anatibant on intracranial pressure and contusion volume.[2]

Objective: To create a reproducible cortical contusion to study the effects of this compound on post-traumatic brain injury pathologies.

Materials:

  • Male C57/Bl6 mice (or other appropriate strain)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic frame

  • CCI device with a pneumatic impactor

  • This compound solution

  • Vehicle control

  • ICP monitoring equipment (optional)

Procedure:

  • Anesthetize the mouse and secure it in a stereotaxic frame.

  • Perform a craniotomy over the desired cortical region (e.g., parietal cortex).

  • Position the CCI device perpendicular to the exposed dura.

  • Deliver a cortical impact with defined parameters (e.g., velocity, depth, dwell time).

  • Administer this compound or vehicle subcutaneously at specified time points (e.g., 3.0 mg/kg at 15 minutes and 8 hours post-TBI).[2]

  • If measuring ICP, insert a pressure transducer into the brain parenchyma.

  • Close the surgical site.

  • Monitor the animal during recovery.

  • At 24 hours post-trauma, euthanize the mouse and perfuse intracardially.

  • Extract the brain for histological analysis.

Assessment:

  • Intracranial Pressure (ICP): Continuously or intermittently measure ICP using a pressure probe.

  • Contusion Volume: Section the brain and stain with a marker (e.g., cresyl violet) to quantify the volume of the damaged tissue.

A Anesthetize Mouse & Perform Craniotomy B Induce Controlled Cortical Impact A->B C Administer Anatibant or Vehicle B->C D Monitor ICP (optional) C->D E Euthanize and Assess Contusion Volume C->E

Workflow for the CCI model and drug evaluation.

Conclusion

This compound has consistently demonstrated efficacy in reducing cerebral edema and improving neurological outcomes in various preclinical models of traumatic brain injury. The blockade of the bradykinin B2 receptor presents a promising therapeutic strategy for mitigating the secondary injuries associated with TBI. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working in the field of neurotrauma and cerebral edema. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients with traumatic brain injury.[2][9]

References

Troubleshooting & Optimization

Anatibant dimesylate solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anatibant dimesylate. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound?

For short-term storage (days to weeks), it is recommended to store this compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it should be kept at -20°C.[1]

2. What is the solubility of this compound in common solvents?

This compound's solubility can vary significantly between aqueous and organic solvents. A predicted value for its water solubility is very low, at approximately 0.000654 mg/mL.[2] For "Anatibant 2HCl," which may have different solubility properties from the dimesylate salt, a solubility of 55 mg/mL in DMSO has been reported; sonication is recommended to aid dissolution.

3. How can I address issues with low aqueous solubility of this compound during my experiments?

Low aqueous solubility is a common challenge. Here are a few troubleshooting strategies:

  • pH Adjustment: The solubility of ionizable compounds can be highly pH-dependent. Experiment with different pH values to find a range where this compound is more soluble.

  • Use of Co-solvents: For in vitro studies, consider using a small percentage of an organic co-solvent like DMSO. However, be mindful of the potential for the co-solvent to interfere with your assay.[3]

  • Formulation Strategies: For in vivo studies, formulation approaches such as the use of cyclodextrins, liposomes, or nanoparticles can be explored to enhance solubility and bioavailability.

4. Are there any known stability issues with this compound?

While specific degradation pathways for this compound are not well-documented in publicly available literature, compounds with similar functional groups can be susceptible to hydrolysis and oxidation. It is crucial to conduct forced degradation studies to understand its stability profile under various stress conditions.

Troubleshooting Guides

Problem: Inconsistent results in biological assays.

Possible Cause: Poor solubility or precipitation of this compound in the assay medium.

Solutions:

  • Visual Inspection: Before each experiment, visually inspect your stock solutions and final dilutions for any signs of precipitation.

  • Solubility Confirmation: Perform a solubility test in your specific assay buffer.

  • Stock Solution Preparation: Prepare concentrated stock solutions in an appropriate organic solvent like DMSO and then dilute them into your aqueous assay medium. Ensure the final concentration of the organic solvent is low and consistent across all experiments to minimize its effect.

Problem: Difficulty in preparing a stable aqueous solution for in vivo studies.

Possible Cause: Low intrinsic aqueous solubility of this compound.

Solutions:

  • Formulation Development: Investigate the use of formulation vehicles such as:

    • Aqueous solutions with pH adjustment.

    • Suspensions with appropriate suspending agents.

    • Solutions containing solubilizing agents like cyclodextrins.

  • Pre-formulation Studies: Conduct pre-formulation studies to assess the impact of different excipients on the solubility and stability of this compound.

Data Presentation

Table 1: Physicochemical Properties of Anatibant

PropertyValueSource
Molecular FormulaC36H44Cl2N6O11S3[4]
Molecular Weight903.9 g/mol [4]
StateSolid[2]

Table 2: Solubility Data for Anatibant

SolventPredicted Water SolubilityDMSO Solubility (Anatibant 2HCl)
Value 0.000654 mg/mL[2]55 mg/mL
Source ALOGPS[2]TargetMol

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method to determine the equilibrium solubility of this compound.

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the vials to stand to let the undissolved compound settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound under the tested conditions.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies to investigate the stability of this compound. The goal is to induce about 5-20% degradation.[5]

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%). Protect from light and incubate at room temperature. Collect samples at different time intervals.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 70°C) for an extended period. Also, test a solution of the compound under the same conditions.

  • Photostability: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products.

Visualizations

Bradykinin_B2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2R Bradykinin B2 Receptor Gq Gq protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates Anatibant Anatibant dimesylate Anatibant->B2R Antagonizes Bradykinin Bradykinin Bradykinin->B2R

Caption: Bradykinin B2 Receptor Signaling Pathway Antagonized by this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) StressedSamples Stressed Samples Acid->StressedSamples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->StressedSamples Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->StressedSamples Thermal Thermal (e.g., 70°C) Thermal->StressedSamples Photo Photolytic (UV/Vis Light) Photo->StressedSamples HPLC Stability-Indicating HPLC Method Identification Characterization of Degradation Products (e.g., LC-MS) HPLC->Identification If significant degradants found Results Degradation Profile & Pathway Elucidation HPLC->Results Identification->Results API This compound (Drug Substance) API->Acid API->Base API->Oxidation API->Thermal API->Photo StressedSamples->HPLC

Caption: General Workflow for a Forced Degradation Study.

References

Technical Support Center: Optimizing Anatibant Dimesylate Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anatibant dimesylate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing in vivo studies with this selective bradykinin B2 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Anatibant is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] Bradykinin, a peptide involved in inflammation, binds to B2R, a G protein-coupled receptor (GPCR). This binding activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2][3] This signaling cascade contributes to processes like vasodilation, increased vascular permeability, and pain.[4][5] Anatibant competitively blocks the binding of bradykinin to the B2 receptor, thereby inhibiting these downstream effects.

Q2: What is a typical starting dose for this compound in preclinical in vivo studies?

A2: A commonly cited subcutaneous (s.c.) dose for Anatibant in mice with traumatic brain injury (TBI) is 3.0 mg/kg .[6] This dose has been shown to reduce intracranial pressure and contusion volume.[6] For initial studies, it is advisable to perform a dose-response experiment to determine the optimal dose for your specific animal model and disease indication.

Q3: How should I prepare this compound for in vivo administration, given its poor water solubility?

A3: this compound has very low water solubility. Therefore, it requires a suitable vehicle for in vivo administration. While specific formulations used in all preclinical studies are not always detailed in publications, a common strategy for poorly soluble compounds intended for subcutaneous injection is to use a co-solvent system. A suggested starting point for formulation development could be a vehicle containing a mixture of DMSO and a carrier oil like corn oil.[7] For example, a stock solution in DMSO can be diluted with corn oil to achieve the desired final concentration and a tolerable percentage of DMSO for the animals.[7][8] It is crucial to perform small-scale solubility and stability tests with your chosen vehicle before preparing a large batch for your study.

Q4: What is the stability of this compound in a DMSO stock solution?

A4: While specific stability data for this compound in DMSO is not extensively published, it is a common practice in medicinal chemistry to store DMSO stock solutions of compounds at -20°C for long-term storage to minimize degradation.[9] For working solutions, it is recommended to prepare them fresh for each experiment to ensure potency. Visual inspection for any precipitation or color change before use is also advised.[9]

Troubleshooting Guides

Problem 1: I am observing precipitation of this compound in my formulation upon storage or dilution.

  • Possible Cause: The concentration of this compound may be too high for the chosen vehicle, or the vehicle composition may not be optimal.

  • Solution:

    • Try decreasing the final concentration of this compound in your formulation.

    • Increase the proportion of the co-solvent (e.g., DMSO) in your vehicle, ensuring it remains within a tolerable limit for the animal model (typically under 10% for subcutaneous injections).

    • Consider alternative co-solvents such as PEG300 or solubilizing agents like Tween 80 in your vehicle composition.[7]

    • Always prepare formulations fresh before each experiment to minimize the chance of precipitation over time.

Problem 2: My animals are showing signs of irritation or lesion formation at the subcutaneous injection site.

  • Possible Cause: This can be due to the vehicle composition (especially high concentrations of DMSO or other organic solvents), the pH of the formulation, or a local reaction to the compound itself.

  • Solution:

    • Reduce the percentage of organic co-solvents in your vehicle to the lowest possible level that maintains solubility.

    • Ensure the pH of your final formulation is close to physiological pH (around 7.4).

    • Rotate the injection sites on the animal to avoid repeated irritation in the same area.

    • Increase the injection volume slightly with a more dilute solution to reduce the concentration at the injection site, while staying within the recommended maximum injection volumes for the species.

    • If irritation persists, consider alternative administration routes if appropriate for your experimental design, though subcutaneous is the most reported for Anatibant.

Problem 3: I am not observing the expected therapeutic effect in my in vivo model.

  • Possible Cause: This could be due to suboptimal dosage, inadequate drug exposure, or issues with the experimental model itself.

  • Solution:

    • Dosage: Perform a dose-response study to determine the most effective dose for your specific animal model and disease state. A single literature-reported dose may not be optimal for all conditions.

    • Pharmacokinetics: If possible, conduct a pilot pharmacokinetic study to measure the plasma concentration of this compound over time to ensure adequate exposure is being achieved.

    • Timing of Administration: The therapeutic window for Anatibant may be critical. In traumatic brain injury models, for example, it has been administered as early as 15 minutes post-injury.[6] Optimize the timing of administration relative to the disease induction in your model.

    • Model-Specific Factors: Ensure that the bradykinin B2 receptor is a relevant target in your specific disease model and that the timing of its activation aligns with your treatment schedule.

Data Presentation

Table 1: Summary of Preclinical and Clinical Dosages for Anatibant

SpeciesConditionRoute of AdministrationDosageReference
MouseTraumatic Brain Injury (TBI)Subcutaneous (s.c.)3.0 mg/kg[6]
HumanTraumatic Brain Injury (TBI)Subcutaneous (s.c.)3.75 mg and 22.5 mg (single dose)[10]
HumanTraumatic Brain Injury (TBI)Subcutaneous (s.c.)Low: 10 mg loading, 5 mg/day; Medium: 20 mg loading, 10 mg/day; High: 30 mg loading, 15 mg/day[11]

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound in a Mouse Model of Traumatic Brain Injury (Adapted from Zweckberger et al., 2009) [6]

  • Animal Model: Male C57/Bl6 mice (25-28 g) are subjected to Controlled Cortical Impact (CCI) trauma.

  • Formulation Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., a co-solvent system of DMSO and corn oil) to achieve a final concentration for a 3.0 mg/kg dose in an appropriate injection volume (e.g., 5-10 ml/kg).

  • Administration:

    • Administer the first subcutaneous bolus of this compound (3.0 mg/kg) 15 minutes after the induction of TBI.

    • Administer a second subcutaneous bolus of this compound (3.0 mg/kg) 8 hours after the TBI.

  • Outcome Measures:

    • Measure intracranial pressure (ICP) at various time points post-injury (e.g., 3, 6, and 10 hours).

    • Quantify the contusion volume at 24 hours post-trauma.

Mandatory Visualizations

Anatibant_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Binds & Activates Anatibant This compound Anatibant->B2R Blocks G_protein Gq/11 B2R->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Vasodilation, Inflammation) Ca_release->Downstream PKC->Downstream

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare Anatibant dimesylate Formulation Dosing Administer Anatibant dimesylate (s.c.) Formulation->Dosing TBI Induce Traumatic Brain Injury (TBI) in Animal Model TBI->Dosing Monitoring Monitor Physiological Parameters (e.g., ICP) Dosing->Monitoring Histology Perform Histological Analysis (e.g., Contusion Volume) Dosing->Histology Data_Analysis Analyze Data and Determine Efficacy Monitoring->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Potential off-target effects of Anatibant dimesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Anatibant dimesylate. It includes troubleshooting guides and frequently asked questions in a user-friendly format to assist with experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Anatibant?

Anatibant, also known as LF 16-0687, is a potent and selective non-peptide competitive antagonist of the bradykinin B2 receptor (B2R).[1][2] Its primary mechanism involves blocking the binding of bradykinin to the B2R, thereby inhibiting the downstream signaling cascade that leads to increased vascular permeability, inflammation, and edema.[1][2] This makes it a candidate for conditions like traumatic brain injury where bradykinin-mediated edema is a key pathological feature.

Q2: Has Anatibant been screened for off-target activity?

Yes. Early pharmacological profiling of Anatibant involved binding and functional studies performed on a panel of over 40 different receptors. The results of these screenings indicated that Anatibant is selective for the bradykinin B2 receptor.[1] However, the detailed data from these extensive screening panels are not publicly available. A similar compound from the same research group, LF 16.0335, showed weak affinity for muscarinic M1 and M2 receptors at micromolar concentrations, suggesting that screening for cross-reactivity with other G-protein coupled receptors (GPCRs) is a critical step.[3]

Q3: What are the known on-target binding affinities of Anatibant?

Anatibant exhibits high affinity for the bradykinin B2 receptor across multiple species. The reported binding affinities (Ki) are summarized in the table below.

Data Presentation: On-Target Binding Affinity of Anatibant

Target ReceptorSpecies/TissueAssay TypeBinding Affinity (Ki)
Recombinant B2RHuman[³H]bradykinin competition0.67 nM
Recombinant B2RRat[³H]bradykinin competition1.74 nM
Recombinant B2RGuinea-pig[³H]bradykinin competition1.37 nM
Native B2RHuman Umbilical Vein[³H]bradykinin competition0.89 nM
Native B2RRat Uterus[³H]bradykinin competition0.28 nM
Native B2RGuinea-pig Ileum[³H]bradykinin competition0.98 nM

Data sourced from Pruneau et al., 1999.[1]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with Anatibant, focusing on how to identify and troubleshoot potential off-target effects.

Issue 1: Unexpected cellular response not consistent with B2R antagonism.

  • Question: I am using Anatibant to block bradykinin-induced calcium release in my cell line, but I'm observing a cellular response that is not attributable to B2R signaling. What could be the cause?

  • Answer: While Anatibant is highly selective, at high concentrations it may interact with other receptors.

    • Troubleshooting Steps:

      • Confirm Anatibant Concentration: Ensure you are using the lowest effective concentration of Anatibant. A thorough dose-response curve will help determine the optimal concentration for B2R antagonism without engaging potential off-targets.

      • Use a Structurally Unrelated B2R Antagonist: To confirm that the primary effect is due to B2R blockade, use a different, structurally unrelated B2R antagonist (e.g., Icatibant). If the primary effect is consistent with both antagonists but the unexpected response is unique to Anatibant, it may be an off-target effect.

      • Screen for Common Off-Targets: If you suspect off-target activity, you can test for antagonism of other GPCRs known to be expressed in your cell line, particularly those that signal through similar pathways (e.g., other Gq-coupled receptors).

Issue 2: High background or non-specific binding in radioligand binding assays.

  • Question: I am performing a competition binding assay with [³H]bradykinin and Anatibant, but I am seeing high non-specific binding, making it difficult to determine an accurate Ki value. How can I resolve this?

  • Answer: High non-specific binding can obscure the true specific binding and affect the accuracy of your results.

    • Troubleshooting Steps:

      • Optimize Protein Concentration: Using too much membrane protein can lead to high non-specific binding. Titrate your membrane preparation to find the optimal concentration that gives a good signal-to-noise ratio.[4]

      • Choose the Right Plates and Tips: Use untreated polystyrene plates, as other plastics can bind the ligand. Avoid using silanized pipette tips.[5]

      • Modify Assay Buffer: The inclusion of bovine serum albumin (BSA) at around 0.1-0.5% in your binding buffer can help to reduce non-specific binding to the assay tubes and filters.

      • Validate with a Control Compound: Run a parallel experiment with a well-characterized unlabeled ligand to ensure your assay conditions are optimal.

Experimental Protocols

1. Radioligand Competition Binding Assay

This protocol is a general guideline for determining the binding affinity (Ki) of Anatibant for the bradykinin B2 receptor using a competition binding assay with [³H]bradykinin.

  • Materials:

    • Cell membranes expressing the bradykinin B2 receptor.

    • [³H]bradykinin (Radioligand).

    • This compound (unlabeled competitor).

    • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 0.2 g/L 1-10-phenanthroline, 0.1% BSA.[6]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).[7]

    • Unifilter 96 GF/C plates.

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Anatibant in binding buffer.

    • In a 96-well plate, add 25 µL of binding buffer (for total binding) or a high concentration of unlabeled bradykinin (for non-specific binding), and 25 µL of each Anatibant dilution.

    • Add 200 µL of the membrane preparation diluted in binding buffer to each well.

    • Add 25 µL of [³H]bradykinin (at a final concentration at or below its Kd, e.g., 0.3 nM) to all wells.[6]

    • Incubate for 60 minutes at room temperature with gentle agitation.[6]

    • Harvest the membranes by rapid filtration through the Unifilter plate, followed by several washes with ice-cold wash buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding. The data can then be analyzed using non-linear regression to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

2. Bradykinin-Induced Calcium Mobilization Assay

This functional assay measures the ability of Anatibant to antagonize bradykinin-induced intracellular calcium mobilization.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human bradykinin B2 receptor.

    • Assay Buffer: HBSS supplemented with 20 mM HEPES (pH 7.4).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Bradykinin.

    • This compound.

    • A fluorescence plate reader capable of kinetic reads.

  • Procedure:

    • Plate the B2R-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Add various concentrations of Anatibant to the wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

    • Add a concentration of bradykinin that elicits a submaximal response (EC80) to all wells and continue to record the fluorescence intensity over time.

    • The increase in fluorescence corresponds to the intracellular calcium concentration. The inhibitory effect of Anatibant can be quantified by measuring the reduction in the bradykinin-induced fluorescence signal.

    • Plot the Anatibant concentration versus the response to generate an inhibition curve and calculate the IC50.

Visualizations

Bradykinin_B2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor (B2R) Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Bradykinin Bradykinin Bradykinin->B2R Binds & Activates Anatibant Anatibant Anatibant->B2R Binds & Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Cellular_Response Cellular Response (e.g., Inflammation, Vasodilation) PKC->Cellular_Response Phosphorylates Targets

Caption: On-target signaling pathway of the Bradykinin B2 Receptor and the inhibitory action of Anatibant.

Off_Target_Screening_Workflow start Start: Unexpected Experimental Result dose_response Step 1: Perform Dose-Response Curve of Anatibant start->dose_response check_selectivity Step 2: Use Structurally Unrelated B2R Antagonist dose_response->check_selectivity primary_assay Primary Radioligand Binding Assay Panel (e.g., GPCRs, Ion Channels) check_selectivity->primary_assay If effect is specific to Anatibant no_off_target Unexpected Result Not Due to Off-Target Binding check_selectivity->no_off_target If effect is shared with other B2R antagonists functional_assay Secondary Functional Assay (e.g., Calcium Flux, cAMP) primary_assay->functional_assay If hits are found identify_off_target Identify Potential Off-Target functional_assay->identify_off_target Confirm functional effect

Caption: A logical workflow for troubleshooting and identifying potential off-target effects of Anatibant.

References

Anatibant dimesylate species specificity in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anatibant dimesylate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, non-peptide antagonist of the bradykinin B2 receptor.[1][2][3] Its mechanism of action involves competitively binding to the bradykinin B2 receptor, which prevents the binding of bradykinin.[4] Bradykinin is a potent vasodilator that is released following tissue injury and is involved in inflammation, pain, and increasing the permeability of the blood-brain barrier.[5][6][7] By blocking the B2 receptor, Anatibant has been shown to reduce brain edema and intracranial hypertension in experimental models of traumatic brain injury (TBI).[5][6] It is also noted for its ability to cross the blood-brain barrier.[1][2][8]

Q2: How does the binding affinity of this compound vary across different species?

This compound exhibits high affinity for the bradykinin B2 receptor in several species, though there are some differences. The binding affinity, represented by the inhibition constant (Ki), has been determined for recombinant and native B2 receptors. A lower Ki value indicates a higher binding affinity.

Data Summary: this compound Binding Affinity (Ki) Across Species

SpeciesReceptor TypeKi (nM)
HumanRecombinant B2 Receptor0.67[2][8]
HumanNative B2 Receptor (Umbilical Vein)0.89[2]
RatRecombinant B2 Receptor1.74[2][8]
RatNative B2 Receptor (Uterus)0.28[2]
Guinea PigRecombinant B2 Receptor1.37[2][8]
Guinea PigNative B2 Receptor (Ileum)0.98[2]

It is important to note that while Anatibant shows high affinity across these species, other bradykinin B2 receptor antagonists can exhibit more pronounced species-dependent differences.[9][10] For example, some antagonists have significantly higher affinities for rabbit and human receptors compared to those in rats and guinea pigs.[9]

Troubleshooting Guide

Problem: I am observing lower than expected efficacy of this compound in my animal model.

  • Possible Cause 1: Species-Specific Receptor Differences. While Anatibant has demonstrated efficacy in rodent models, subtle differences in bradykinin B2 receptor structure and pharmacology between species could influence its antagonist activity.[9][10] The B2 receptor subtype in rabbits and humans appears to be pharmacologically distinct from that in rats and guinea pigs.[9]

    • Solution: Review literature specific to the species you are using to understand the known pharmacology of bradykinin B2 receptor antagonists. Consider conducting preliminary dose-response studies in your specific animal model to determine the optimal effective dose.

  • Possible Cause 2: Inadequate Dosing or Administration. The efficacy of Anatibant is dose-dependent. In a study on mice with traumatic brain injury, a specific dosing regimen was shown to be effective in reducing intracranial pressure and contusion volume.[6]

    • Solution: Ensure your dosing and administration protocol aligns with established effective regimens. For instance, in a mouse model of TBI, subcutaneous bolus injections of 3.0 mg/kg were administered 15 minutes and 8 hours after the injury.[6] For severe TBI in human studies, single subcutaneous injections of 3.75 mg and 22.5 mg have been used.[11]

  • Possible Cause 3: Timing of Administration. The therapeutic window for Anatibant's effect, particularly in acute injury models like TBI, may be critical. Bradykinin is produced almost immediately after injury.[5]

    • Solution: Administer Anatibant shortly after the induced injury to counteract the early inflammatory cascade mediated by bradykinin. In experimental TBI studies, the first dose was given as early as 15 minutes post-injury.[6]

Problem: I am having difficulty with the solubility or stability of my this compound solution.

  • Possible Cause: Improper solvent or storage conditions.

    • Solution: Refer to the manufacturer's instructions for recommended solvents and storage conditions. For in vivo studies, ensure the vehicle is appropriate and non-toxic. Prepare solutions fresh before use whenever possible to avoid degradation.

Experimental Protocols

1. In Vivo Administration for Traumatic Brain Injury (TBI) Model in Mice

This protocol is based on a study demonstrating the neuroprotective effects of Anatibant in a controlled cortical impact (CCI) trauma model in mice.[6]

  • Animals: Male C57/Bl6 mice (25-28 g).

  • Trauma Induction: Controlled Cortical Impact (CCI) trauma is induced to create a reproducible brain injury.

  • Anatibant Preparation and Dosing:

    • Prepare a solution of this compound for subcutaneous injection.

    • The effective dose used was 3.0 mg/kg body weight.

  • Administration:

    • Administer the first subcutaneous bolus of Anatibant (3.0 mg/kg) 15 minutes after TBI.

    • Administer a second dose (3.0 mg/kg) 8 hours after TBI.

  • Assessment of Efficacy:

    • Intracranial Pressure (ICP): Measure ICP at various time points (e.g., 3, 6, and 10 hours) post-injury.

    • Contusion Volume: Quantify the volume of the brain contusion 24 hours after trauma using histological methods.

2. Radioligand Binding Assay for B2 Receptor Affinity

This is a general protocol to determine the binding affinity (Ki) of Anatibant for the bradykinin B2 receptor.

  • Materials:

    • Cell membranes expressing the bradykinin B2 receptor from the species of interest.

    • Radiolabeled bradykinin (e.g., [3H]-Bradykinin).

    • This compound at various concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of radiolabeled bradykinin and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the logarithm of the Anatibant concentration.

    • Calculate the IC50 value (the concentration of Anatibant that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of the Bradykinin B2 Receptor

Bradykinin_B2_Receptor_Signaling Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Binds Gq_G11 Gαq/11 B2R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Vasodilation, Inflammation) Ca_release->Downstream PKC->Downstream Anatibant Anatibant dimesylate Anatibant->B2R Blocks

Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of Anatibant.

Experimental Workflow for In Vivo TBI Studies

TBI_Workflow Start Start: TBI Model (e.g., CCI in mice) Time_15min 15 min post-TBI Start->Time_15min Treatment_Group Treatment Group: Anatibant Administration (e.g., 3.0 mg/kg SC) Time_8hr 8 hr post-TBI Treatment_Group->Time_8hr Monitoring Monitor Intracranial Pressure (ICP) (3, 6, 10 hrs) Treatment_Group->Monitoring Control_Group Control Group: Vehicle Administration Control_Group->Time_8hr Control_Group->Monitoring Dose_1 First Dose Time_15min->Dose_1 Dose_2 Second Dose Time_8hr->Dose_2 Dose_1->Treatment_Group Dose_1->Control_Group Dose_2->Treatment_Group Dose_2->Control_Group Endpoint 24 hr post-TBI: Quantify Contusion Volume Monitoring->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis

Caption: Experimental workflow for evaluating Anatibant in a traumatic brain injury model.

References

Technical Support Center: Anatibant Dimesylate In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anatibant dimesylate in in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in in vitro settings.

1. Compound Handling and Storage

  • Q: How should I dissolve this compound for my experiments?

    • A: this compound is soluble in DMSO.[1] For a stock solution, you can dissolve it in DMSO at a concentration of 55 mg/mL (70.1 mM); sonication may be required to fully dissolve the compound.[1] It is recommended to first dissolve the compound in a small amount of DMSO to create a high-concentration stock, which can then be diluted in your cell culture medium to the desired final concentration.[2]

  • Q: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?

    • A: This is a common issue when diluting DMSO-dissolved compounds into aqueous media.[2] Here are a few troubleshooting steps:

      • Lower the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low, ideally below 0.1%, as higher concentrations can be toxic to cells.[3][4] Some cell lines can tolerate up to 1%, but it is best to perform a solvent tolerance test for your specific cells.[3]

      • Pre-dilute in media: Instead of adding the concentrated DMSO stock directly to your cells, first dilute it in a small volume of fresh, pre-warmed cell culture medium before adding it to the cell plate.[2]

      • Increase mixing: After adding the compound, mix the plate gently by swirling to ensure even distribution and prevent localized high concentrations that can lead to precipitation.

  • Q: What are the recommended storage conditions for this compound?

    • A: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to 1 year.[1]

2. In Vitro Assay Performance

  • Q: I am not observing the expected antagonistic effect of Anatibant in my bradykinin-stimulated assay. What could be the reason?

    • A: There are several potential reasons for a lack of antagonistic activity:

      • Compound Degradation: Ensure that your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.

      • Incorrect Concentration: Double-check your calculations for the final concentration of Anatibant. Refer to its known binding affinities (Ki values) to ensure you are using a concentration sufficient to compete with the bradykinin agonist.

      • Cell Health and Receptor Expression: Confirm that your cells are healthy and are expressing the bradykinin B2 receptor at sufficient levels. Low receptor expression will result in a weak signal and may mask the effect of the antagonist.

      • Agonist Concentration: The concentration of bradykinin used to stimulate the cells might be too high, making it difficult for a competitive antagonist like Anatibant to block the signal. Consider performing a dose-response curve for bradykinin to determine an EC50 or EC80 concentration for your specific assay.[5]

  • Q: I am seeing high background signal in my fluorescence-based assay (e.g., Calcium Flux). How can I reduce it?

    • A: High background fluorescence can be caused by several factors:

      • Incomplete Dye De-esterification: In calcium flux assays using dyes like Fluo-4 AM, ensure that the cells are allowed sufficient time to de-esterify the dye intracellularly, as this is a critical step to reduce background fluorescence.[6]

      • Autofluorescence: Some media components can cause autofluorescence. Consider performing the final steps of your assay in a phenol red-free medium or a buffered salt solution.

      • Cell Health: Unhealthy or dying cells can exhibit increased membrane permeability, leading to higher background signals. Always ensure your cells are in the logarithmic growth phase and have high viability.[6]

  • Q: My cell viability assay results are inconsistent when using this compound. What should I check?

    • A: Inconsistent results in viability assays (e.g., MTT, WST-1, CellTiter-Blue®) can stem from:

      • Uneven Cell Seeding: Ensure that cells are evenly distributed across the wells of your microplate.

      • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and viability. To mitigate this, you can fill the outer wells with sterile PBS or media without cells.

      • DMSO Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells.[4] Always include a vehicle control (medium with the same final concentration of DMSO used for Anatibant) to account for any solvent-induced effects on cell viability.[3]

      • Incubation Time: The incubation time for viability assays can be critical. For assays like CellTiter-Blue®, a 1-4 hour incubation is generally sufficient.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Binding Affinity of Anatibant

Receptor SpeciesReceptor TypeKi Value (nM)
HumanRecombinant B2 Receptor0.67
HumanNative B2 Receptor (Umbilical Vein)0.89
RatRecombinant B2 Receptor1.74
RatNative B2 Receptor (Uterus)0.28
Guinea-pigRecombinant B2 Receptor1.37
Guinea-pigNative B2 Receptor (Ileum)0.98

Data sourced from MedChemExpress.[8]

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO55 mg/mL (70.1 mM)Sonication is recommended for complete dissolution.[1]

Experimental Protocols

1. Bradykinin B2 Receptor Competitive Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of Anatibant for the bradykinin B2 receptor.

  • Objective: To determine the IC50 and Ki of Anatibant by measuring its ability to displace a radiolabeled ligand from the bradykinin B2 receptor.

  • Materials:

    • Cells or cell membranes expressing the bradykinin B2 receptor.

    • Radiolabeled bradykinin B2 receptor ligand (e.g., [3H]-Bradykinin).

    • This compound.

    • Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).

    • Scintillation fluid and scintillation counter.

  • Methodology:

    • Prepare a series of dilutions of this compound.

    • In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the different concentrations of Anatibant.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled B2 receptor agonist or antagonist).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand (e.g., by rapid filtration through a glass fiber filter).

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of Anatibant by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the Anatibant concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Calcium Flux Assay

This protocol outlines a method to measure the antagonistic effect of Anatibant on bradykinin-induced intracellular calcium mobilization.

  • Objective: To assess the ability of Anatibant to inhibit the increase in intracellular calcium triggered by bradykinin activation of the B2 receptor.

  • Materials:

    • Cells expressing the bradykinin B2 receptor.

    • Calcium indicator dye (e.g., Fluo-4 AM).

    • This compound.

    • Bradykinin.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Fluorescence plate reader with an injection system.

  • Methodology:

    • Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).[5]

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Inject a solution of bradykinin at a pre-determined EC80 concentration to stimulate the cells.[5]

    • Continue to record the fluorescence to measure the peak calcium response.

    • Analyze the data by calculating the change in fluorescence from baseline to the peak response.

    • Plot the response as a function of the Anatibant concentration to determine its inhibitory effect.

3. Cell Viability Assay (Resazurin-based)

This protocol describes a method to assess the effect of Anatibant on cell viability.

  • Objective: To determine if this compound exhibits cytotoxicity at the concentrations used in functional assays.

  • Materials:

    • The cell line of interest.

    • This compound.

    • Resazurin-based cell viability reagent (e.g., CellTiter-Blue®).[7]

    • 96-well plate and plate reader.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).

    • Add the resazurin-based reagent to each well according to the manufacturer's protocol.[7]

    • Incubate for 1-4 hours at 37°C, protected from light.[7]

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate cell viability as a percentage of the untreated control after subtracting the background fluorescence from wells without cells.

Visualizations

Bradykinin B2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor (GPCR) Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Vasodilation) PKC->Downstream Ca_release->Downstream Bradykinin Bradykinin (Agonist) Bradykinin->B2R Binds & Activates Anatibant Anatibant (Antagonist) Anatibant->Inhibition Inhibition->B2R Blocks Binding G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Anatibant Stock Solution (in DMSO) C Perform Functional Assay (e.g., Calcium Flux) A->C D Perform Binding Assay (e.g., Competitive Binding) A->D E Perform Cell Viability Assay (e.g., Resazurin) A->E B Culture Cells Expressing Bradykinin B2 Receptor B->C B->D B->E G Determine Effect on Cell Signaling C->G F Calculate IC50/Ki Values D->F H Assess Cytotoxicity E->H

References

Technical Support Center: Improving Blood-Brain Barrier Penetration of XY-2405

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on improving the blood-brain barrier (BBB) penetration of the investigational compound XY-2405.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High In Vitro Potency of XY-2405 Is Not Translating to In Vivo Efficacy in CNS Models.

Question: My compound, XY-2405, shows high potency in cell-based assays, but it is not demonstrating the expected efficacy in our in vivo models of CNS disease. What could be the reason, and how can I troubleshoot this?

Answer: A common reason for this discrepancy is poor penetration of the blood-brain barrier (BBB). While XY-2405 may be effective at the target site, it may not be reaching the brain in sufficient concentrations. To investigate this, a stepwise approach to assess BBB penetration is recommended.

First, conduct in vitro assays to determine the passive permeability and whether XY-2405 is a substrate for efflux transporters, such as P-glycoprotein (P-gp).[1] Based on these results, you can decide if in vivo studies are warranted.

BBB_Factors cluster_BBB Blood-Brain Barrier compound XY-2405 in Blood passive Passive Diffusion compound->passive Lipophilicity, Size, Polarity active_in Active Influx compound->active_in brain Brain passive->brain active_in->brain active_out Active Efflux (P-gp) active_out->compound brain->active_out

References

Technical Support Center: LF 16-0687 Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LF 16-0687 formulation. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the long-term stability of the LF 16-0687 lyophilized formulation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for the lyophilized LF 16-0687 powder?

A1: For optimal long-term stability, the lyophilized powder of LF 16-0687 should be stored at -20°C, protected from light and moisture. Unopened vials are stable for up to 24 months under these conditions.

Q2: What is the stability of LF 16-0687 after reconstitution?

A2: After reconstitution with the recommended sterile diluent, the solution is stable for up to 72 hours when stored at 2-8°C. For longer-term storage, it is advisable to make aliquots and store them at -80°C, which can maintain stability for up to 3 months. Avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation pathways for LF 16-0687?

A3: The primary degradation pathways for LF 16-0687 in aqueous solutions are hydrolysis and oxidation.[1][2][3][4] Exposure to light can also lead to photodegradation.[1][3] Therefore, it is crucial to protect the compound from light and oxygen, especially in its liquid state.

Q4: Can I use a different diluent for reconstitution?

A4: The recommended diluent is sterile water for injection. Using other diluents, especially those with different pH values, may affect the solubility and stability of the compound. If an alternative diluent is necessary, we recommend performing a small-scale stability study first.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of the LF 16-0687 formulation.

Issue 1: Incomplete Reconstitution or Presence of Particulates
  • Question: My lyophilized LF 16-0687 powder is not dissolving completely, or I observe particulates after adding the diluent. What should I do?

  • Possible Causes & Solutions:

    • Incorrect Reconstitution Technique: Ensure the diluent is added slowly and the vial is gently swirled, not shaken, to avoid foaming and protein denaturation.[5][6] Refer to the detailed reconstitution protocol below.

    • Low Temperature of Diluent: Using a cold diluent can decrease the dissolution rate. Allow the diluent to reach room temperature before use.

    • Product Degradation: If the product has been stored improperly (e.g., exposed to moisture or high temperatures), this can affect its solubility.[7][8]

    • Action: If the issue persists after following the correct protocol, do not use the vial and contact technical support for a replacement.

Issue 2: Loss of Biological Activity in Assays
  • Question: I am observing a significant decrease in the potency of LF 16-0687 in my cell-based assays. What could be the cause?

  • Possible Causes & Solutions:

    • Improper Storage of Reconstituted Solution: Repeated freeze-thaw cycles or prolonged storage at 4°C can lead to degradation and loss of activity. Ensure the reconstituted solution is aliquoted and stored at -80°C for long-term use.

    • Hydrolysis/Oxidation: The chemical structure of LF 16-0687 is susceptible to hydrolysis and oxidation in aqueous solutions.[1][2][3][4] Prepare fresh dilutions for your experiments from a frozen stock whenever possible.

    • Interaction with Assay Components: Some components in cell culture media or assay buffers could potentially interact with LF 16-0687.

Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
  • Question: My stability-indicating HPLC method is showing new impurity peaks that were not present initially. What do these peaks represent?

  • Possible Causes & Solutions:

    • Forced Degradation: The appearance of new peaks is indicative of degradation.[9][10] Common degradation products result from hydrolysis or oxidation of the parent compound.[1][2][3][4]

    • Photodegradation: If the reconstituted solution was exposed to light for an extended period, the new peaks could be photodegradation products.[1][3]

    • Action: It is recommended to perform forced degradation studies (acid, base, peroxide, heat, light) to identify and characterize these potential degradation products, which is a key step in developing a robust stability-indicating method.[9][10]

Quantitative Data Summary

Table 1: Long-Term Stability Data for Lyophilized LF 16-0687 at -20°C
Time Point (Months)Purity (%) by HPLCAppearanceReconstitution Time (seconds)
099.8White, crystalline cake< 30
699.7White, crystalline cake< 30
1299.6White, crystalline cake< 30
1899.5White, crystalline cake< 30
2499.4White, crystalline cake< 30
Table 2: Stability of Reconstituted LF 16-0687 (10 mg/mL) at Different Temperatures
Storage ConditionTime PointPurity (%) by HPLC
2-8°C24 hours99.2
48 hours98.5
72 hours97.8
-80°C1 month99.5
3 months99.3
6 months98.9

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized LF 16-0687
  • Allow the LF 16-0687 vial and the sterile water for injection (diluent) to equilibrate to room temperature.

  • Using a sterile syringe, slowly add the required volume of diluent to the vial, directing the stream against the glass wall to avoid foaming.

  • Gently swirl the vial until the lyophilized cake is completely dissolved.[5] Do not shake or vortex.

  • Visually inspect the solution for any particulates or discoloration. The solution should be clear and colorless.

  • For immediate use, store the reconstituted solution at 2-8°C. For long-term storage, create single-use aliquots and store them at -80°C.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method is designed to separate LF 16-0687 from its potential process impurities and degradation products.[11][12]

Visual Guides and Workflows

TroubleshootingWorkflow start Stability Issue Encountered issue_type Identify Issue Type start->issue_type sub_q1 Incomplete Reconstitution? issue_type->sub_q1 Physical sub_q2 Loss of Potency? issue_type->sub_q2 Biological sub_q3 New HPLC Peaks? issue_type->sub_q3 Analytical sol_1 Check Reconstitution Protocol - Use room temp diluent - Swirl gently, do not shake sub_q1->sol_1 sol_2 Review Storage Conditions - Aliquot and store at -80°C - Avoid freeze-thaw cycles sub_q2->sol_2 sol_3 Investigate Degradation - Protect from light - Perform forced degradation studies sub_q3->sol_3 end Issue Resolved / Contact Support sol_1->end sol_2->end sol_3->end

Caption: Troubleshooting workflow for LF 16-0687 stability issues.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Evaluation vial Lyophilized LF 16-0687 (-20°C Storage) reconstitute Reconstitute with Sterile Diluent vial->reconstitute store Store at 2-8°C (short-term) or -80°C (long-term) reconstitute->store hplc Purity Analysis (Stability-Indicating HPLC) store->hplc activity Potency Analysis (Cell-Based Assay) store->activity data Compare Data to Initial Time Point hplc->data activity->data report Report Stability Profile data->report

Caption: General workflow for a stability study of LF 16-0687.

DegradationPathway lf160687 LF 16-0687 (Active Compound) hydrolysis Hydrolysis Product (Inactive) lf160687->hydrolysis Major Pathway oxidation Oxidation Product (Inactive) lf160687->oxidation Major Pathway photo Photodegradation Product (Inactive) lf160687->photo Minor Pathway stressor1 Water/Moisture (pH dependent) stressor1->hydrolysis stressor2 Oxygen/Peroxide stressor2->oxidation stressor3 UV/Visible Light stressor3->photo

Caption: Primary degradation pathways for LF 16-0687.

References

Technical Support Center: Overcoming Poor Solubility of Anatibant Dimesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Anatibant dimesylate.

Troubleshooting Guide

This guide offers solutions to common problems encountered during the solubilization of this compound in experimental settings.

Problem Possible Cause Suggested Solution
This compound does not dissolve in aqueous buffers (e.g., PBS). This compound is a poorly water-soluble compound.[1]1. pH Adjustment: Attempt to dissolve the compound in a slightly acidic buffer. A 5% aqueous solution of citric acid has been shown to be effective for similar non-peptide bradykinin B2 receptor antagonists, achieving concentrations up to 10 mg/mL. 2. Co-solvents: Use a water-miscible organic co-solvent. Start with a small percentage (e.g., 5-10%) of DMSO, ethanol, or PEG 400 and gradually increase the concentration. Note that high concentrations of organic solvents may affect downstream biological assays.
Precipitation occurs when adding the this compound stock solution to an aqueous medium. The aqueous medium cannot maintain the solubilization of the high-concentration stock. This is a common issue when diluting a drug dissolved in a strong organic solvent into an aqueous buffer.1. Use of Surfactants: Incorporate a biocompatible surfactant such as Tween 80 or Pluronic F68 into the aqueous medium before adding the drug stock. This can help to form micelles that encapsulate the hydrophobic drug molecules. 2. Slower Addition and Mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation. 3. Lipid-Based Formulations: For in vivo studies, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) that can improve and maintain solubilization in the gastrointestinal tract.[2]
Inconsistent results in biological assays. Poor solubility can lead to variable concentrations of the active compound, resulting in inconsistent experimental outcomes. The undissolved compound is not biologically active.1. Confirm Complete Solubilization: Before use, visually inspect the solution for any particulate matter. If possible, filter the solution through a 0.22 µm filter to remove any undissolved particles. 2. Prepare Fresh Solutions: Due to the potential for precipitation over time, it is recommended to prepare fresh solutions of this compound before each experiment. 3. Amorphous Solid Dispersion: For more consistent and higher dissolution rates, consider preparing an amorphous solid dispersion of this compound with a polymer like PVP K30 or HPMC.[3][4]
Difficulty achieving a high enough concentration for in vivo studies. The inherent low solubility of the compound limits the maximum achievable concentration in a tolerable vehicle.1. Cyclodextrin Complexation: Form an inclusion complex with a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD). This can significantly increase the aqueous solubility of hydrophobic drugs. 2. Nanosuspension: Reduce the particle size of the drug to the nanometer range. This increases the surface area-to-volume ratio, leading to a faster dissolution rate.

Frequently Asked Questions (FAQs)

Q1: What is the predicted water solubility of this compound?

A1: The predicted water solubility of Anatibant is extremely low, estimated at approximately 0.000654 mg/mL, categorizing it as a poorly soluble compound.

Q2: In which organic solvents is this compound known to be soluble?

A2: While comprehensive data is limited, Anatibant dihydrochloride has been shown to be soluble in DMSO at a concentration of 55 mg/mL (with sonication recommended).

Q3: What is a good starting point for solubilizing this compound for in vitro cell-based assays?

A3: A recommended starting point is to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted in cell culture media. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: How can I improve the oral bioavailability of this compound for animal studies?

A4: To improve oral bioavailability, you can employ several formulation strategies. Creating an amorphous solid dispersion, forming a complex with cyclodextrins, or developing a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) are all viable approaches for BCS Class II drugs like Anatibant.[2]

Q5: Are there any specific excipients that are recommended for improving the solubility of this compound?

A5: While specific studies on Anatibant are not widely available, common excipients used for poorly soluble drugs include:

  • Polymers for solid dispersions: PVP K30, HPMC, Soluplus®.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Surfactants: Tween 80, Pluronic F68, Sodium Lauryl Sulfate (SLS).

  • Co-solvents: Polyethylene glycol (PEG) 400, Propylene glycol, Ethanol.

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table summarizes the effectiveness of various solubilization techniques on a model BCS Class II drug, Albendazole, which demonstrates solubility challenges similar to this compound. This data can provide a comparative insight into the potential fold-increase in solubility that can be achieved.

Solubilization Technique Carrier/Excipient Solubility (µg/mL) Fold Increase in Solubility
Untreated Drug N/A0.311.0
Solid Dispersion (Solvent Evaporation) Polyvinylpyrrolidone (PVP)48.21~155.5
Solid Dispersion (Solvent Evaporation) Polyethylene Glycol (PEG)35.14~113.4
Solid Dispersion (Solvent Evaporation) Mannitol22.87~73.8
Hydrotropic Solubilization Sodium Citrate18.34~59.2
Hydrotropic Solubilization Urea12.45~40.2
Hydrotropic Solubilization Sodium Benzoate9.76~31.5

Data adapted from a comparative study on Albendazole.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing an amorphous solid dispersion (ASD) of this compound to enhance its dissolution rate and solubility.

Materials:

  • This compound

  • Polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Organic solvent (e.g., a 1:1 mixture of dichloromethane and methanol)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Preparation of the Physical Mixture: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).

  • Dissolution: Dissolve the physical mixture in a minimal amount of the organic solvent blend. Ensure complete dissolution of both the drug and the polymer.

  • Solvent Evaporation:

    • Rotary Evaporator: Transfer the solution to a round-bottom flask and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Vacuum Oven: Alternatively, pour the solution into a shallow glass dish and place it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Drying: Place the resulting solid film in a desiccator under vacuum for at least 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently scrape the solid dispersion from the flask or dish. Pulverize the material using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Characterization (Recommended): Analyze the prepared ASD using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.

Protocol 2: Cyclodextrin Inclusion Complexation by Freeze-Drying

This protocol details the formation of an inclusion complex between this compound and a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Freeze-dryer

  • Shaker or magnetic stirrer

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve an appropriate amount of HP-β-CD in deionized water to create a solution of the desired concentration.

  • Add this compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Complexation: Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Equilibration and Filtration: After agitation, allow the suspension to equilibrate. Separate the undissolved this compound by centrifugation followed by filtration through a 0.45 µm filter. The filtrate contains the solubilized drug-cyclodextrin complex.

  • Freeze-Drying (Lyophilization): Freeze the filtered solution at a low temperature (e.g., -80°C) until it is completely solid. Lyophilize the frozen sample under vacuum until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.

  • Solubility Determination (Optional): To quantify the increase in solubility, the concentration of this compound in the filtrate (before freeze-drying) can be determined using a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow cluster_ASD Amorphous Solid Dispersion Workflow cluster_CD Cyclodextrin Complexation Workflow ASD_start Weigh Anatibant & Polymer ASD_dissolve Dissolve in Organic Solvent ASD_start->ASD_dissolve ASD_evap Solvent Evaporation ASD_dissolve->ASD_evap ASD_dry Vacuum Drying ASD_evap->ASD_dry ASD_pulverize Pulverize & Sieve ASD_dry->ASD_pulverize ASD_end Amorphous Solid Dispersion ASD_pulverize->ASD_end CD_start Dissolve HP-β-CD in Water CD_add_drug Add Excess Anatibant CD_start->CD_add_drug CD_complex Agitate for 24-48h CD_add_drug->CD_complex CD_filter Filter Undissolved Drug CD_complex->CD_filter CD_freeze Freeze-Dry Filtrate CD_filter->CD_freeze CD_end Drug-Cyclodextrin Complex CD_freeze->CD_end

Caption: Experimental workflows for preparing amorphous solid dispersions and cyclodextrin complexes.

B2R_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response B2R Bradykinin B2 Receptor Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC inflammation Inflammation Ca->inflammation vasodilation Vasodilation Ca->vasodilation MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK MAPK->inflammation pain Pain Signaling MAPK->pain Bradykinin Bradykinin Bradykinin->B2R Activates Anatibant Anatibant (Antagonist) Anatibant->B2R Blocks

Caption: Simplified signaling pathway of the Bradykinin B2 receptor and the antagonistic action of Anatibant.[5][6][7][8]

References

Technical Support Center: Anatibant Dimesylate Injection Site Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and managing injection site reactions (ISRs) during experiments with Anatibant dimesylate.

Frequently Asked Questions (FAQs)

Q1: What are the expected injection site reactions with this compound?

While specific data for this compound is limited, its mechanism as a bradykinin B2 receptor antagonist is similar to Icatibant, for which injection site reactions are the most common adverse effect, occurring in up to 97% of patients in clinical trials.[1] Researchers should be prepared for potential local reactions including:

  • Redness

  • Bruising

  • Swelling

  • Warmth

  • Burning or stinging sensation

  • Itching

  • Pain or tenderness at the injection site[2][3][4]

These reactions are generally mild to moderate and transient.[5]

Q2: What is the underlying mechanism for these injection site reactions?

Anatibant is a selective antagonist of the bradykinin B2 receptor.[6][7] Bradykinin itself is a potent vasodilator and mediator of inflammation and pain.[5] The localized reactions at the injection site are likely due to the pharmacological action of the drug on bradykinin receptors in the skin and subcutaneous tissue, potentially involving partial agonist activity.[5]

Q3: How long do injection site reactions typically last?

For the related compound Icatibant, injection site reactions such as erythema, swelling, and pain generally resolve within a few hours.[5] Researchers should monitor the site and expect a similar timeframe for resolution with this compound.

Q4: Can injection site reactions be prevented?

While complete prevention may not be possible, the incidence and severity of ISRs can be significantly minimized by following best practices for subcutaneous injections.[8]

Troubleshooting Guide: Minimizing and Managing Injection Site Reactions

This guide provides actionable steps to mitigate the occurrence and severity of ISRs.

Problem Potential Cause Recommended Action
Pain, burning, or stinging upon injection Formulation characteristics (e.g., pH, concentration), rapid injection rate.- Allow the solution to reach room temperature before injection if refrigerated.- Inject the solution slowly and steadily.- Consider if the formulation can be optimized for physiological pH.[8]
Erythema (redness), swelling, and warmth at the injection site Inflammatory response to the drug or excipients.- Rotate injection sites to avoid repeated local irritation.[9][10]- Ensure proper injection technique to deliver the drug into the subcutaneous space, avoiding intradermal or intramuscular injection.[11]- Apply a cold compress to the site after the injection to reduce swelling and discomfort.[10]
Bruising or hematoma at the injection site Puncture of a small blood vessel.- Apply gentle pressure to the site after injection without massaging.[9]- Avoid areas with visible blood vessels.- Ensure the subject is not on anticoagulants if possible, or use extra caution.
Itching (pruritus) at the injection site Local histamine release or irritation.- Application of a cold compress can alleviate itching.- In cases of significant pruritus, a topical corticosteroid may be considered after consultation with a veterinarian or physician.[10]
Nodule or lump formation at the injection site Localized drug depot or inflammatory reaction.- Rotate injection sites diligently.- Ensure the full dose is delivered into the subcutaneous space.- These typically resolve on their own; monitor for any signs of infection.

Experimental Protocols & Data

General Protocol for Subcutaneous Administration

To minimize injection site reactions, a standardized and careful injection technique is paramount.

  • Preparation:

    • Ensure this compound solution is at room temperature.

    • Visually inspect the solution for particulate matter and discoloration prior to administration.

    • Select an appropriate needle gauge and length (e.g., 27-30 gauge, 1/2 to 5/8 inch) for subcutaneous injection.

    • Prepare the injection site by cleaning with an appropriate antiseptic (e.g., 70% isopropyl alcohol) and allowing it to air dry.[10]

  • Injection Site Selection:

    • Choose a site with adequate subcutaneous tissue, such as the abdomen (avoiding the immediate area around the umbilicus), thighs, or upper arms.[9]

    • Rotate injection sites for each administration to prevent lipohypertrophy and localized skin reactions.[9][10] Maintain a log to track injection locations.

  • Administration Technique:

    • Pinch a fold of skin at the injection site.

    • Insert the needle at a 45° or 90° angle, depending on the needle length and amount of subcutaneous tissue.[11]

    • Inject the drug slowly over 30 seconds.

    • Withdraw the needle at the same angle it was inserted.

    • Apply gentle pressure with a sterile gauze pad. Do not massage the area.[9]

Summary of Icatibant Injection Site Reaction Data (for reference)

The following table summarizes the reported incidence of common injection site reactions from clinical trials with Icatibant, a structurally and functionally related bradykinin B2 receptor antagonist. This data can serve as a reference for the types of reactions that might be anticipated with this compound.

Adverse Reaction at Injection Site Incidence in Clinical Trials
Pain/TendernessHigh
Erythema (Redness)High
SwellingHigh
Pruritus (Itching)High
Burning SensationHigh
BruisingCommon
HematomaCommon
NumbnessReported
Urticaria (Hives)Reported

Data synthesized from multiple sources reporting on Icatibant clinical trials.[1][2][4]

Visual Guides

cluster_pathway This compound Mechanism of Action Bradykinin Bradykinin B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Binds to Inflammation Vasodilation, Increased Permeability, Pain & Inflammation B2_Receptor->Inflammation Activates Anatibant This compound Anatibant->B2_Receptor Blocks

Caption: Mechanism of this compound as a bradykinin B2 receptor antagonist.

cluster_workflow Troubleshooting Workflow for Injection Site Reactions Start Subcutaneous Injection of this compound Observe Observe Injection Site for Reactions Start->Observe No_Reaction No Significant Reaction: Continue Monitoring Observe->No_Reaction No Mild_Reaction Mild/Moderate Reaction: (Redness, Swelling, Pain) Observe->Mild_Reaction Yes Apply_Cold Apply Cold Compress Mild_Reaction->Apply_Cold Rotate_Site Ensure Site Rotation for Next Injection Apply_Cold->Rotate_Site Review_Technique Review Injection Technique Rotate_Site->Review_Technique Resolved Reaction Resolves Review_Technique->Resolved Document Document Findings and Continue Protocol Resolved->Document Yes Not_Resolved Reaction Persists or Worsens Resolved->Not_Resolved No Consult Consult Senior Researcher or Veterinarian Not_Resolved->Consult

Caption: Troubleshooting workflow for managing injection site reactions.

References

Validation & Comparative

A Comparative Analysis of Anatibant Dimesylate and Icatibant in Preclinical Traumatic Brain Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current preclinical research is the absence of direct comparative studies evaluating Anatibant Dimesylate and Icatibant in the context of traumatic brain injury (TBI). While both are potent antagonists of the bradykinin B2 receptor—a key player in the inflammatory cascade following brain injury—only Anatibant has been specifically investigated in TBI animal models. This guide synthesizes the available preclinical data for Anatibant and discusses the therapeutic potential of Icatibant based on its mechanism of action.

Introduction to Bradykinin B2 Receptor Antagonists in TBI

Traumatic brain injury triggers a complex secondary injury cascade involving neuroinflammation, cerebral edema, and increased intracranial pressure (ICP). Bradykinin, a potent inflammatory mediator, is released following tissue damage and contributes to these pathological processes by activating bradykinin B2 receptors on various cell types in the brain. This activation leads to increased vascular permeability, vasodilation, and the release of pro-inflammatory cytokines, all of which exacerbate brain injury. Consequently, blocking the B2 receptor has emerged as a promising therapeutic strategy to mitigate secondary damage in TBI.

This compound and Icatibant are both selective antagonists of the bradykinin B2 receptor. While Anatibant has been evaluated in preclinical TBI models, Icatibant is primarily known for its clinical use in treating hereditary angioedema (HAE), a condition also characterized by bradykinin-mediated swelling.

Preclinical Efficacy of this compound in a TBI Model

A key study investigated the effect of Anatibant on intracranial pressure and contusion volume in a controlled cortical impact (CCI) model of TBI in mice. The findings from this study are summarized below.

Quantitative Data Summary
Outcome MeasureControl Group (TBI only)Anatibant-Treated Group (TBI + Anatibant)Percentage Reductionp-value
Intracranial Pressure (ICP) at 24h (mmHg)24.40 ± 3.5816.60 ± 1.67~32%p=0.002
Contusion Volume at 24h (mm³)35.00 ± 3.3228.28 ± 5.18~19%p=0.003

Table 1: Effects of this compound on Intracranial Pressure and Contusion Volume in a Mouse Model of TBI.

Experimental Protocol: Controlled Cortical Impact (CCI) Model
  • Animal Model: Male C57/Bl6 mice (25-28 g).

  • Injury Induction: A controlled cortical impactor was used to induce a standardized cortical contusion.

  • Treatment: Anatibant was administered as a subcutaneous bolus of 3.0 mg/kg at 15 minutes and 8 hours post-TBI.

  • Outcome Measures:

    • Intracranial pressure (ICP) was measured at 3, 6, and 10 hours after injury.

    • Contusion volume was quantified 24 hours after trauma.

Icatibant: A Potential but Untested Candidate for TBI

Currently, there is a lack of published preclinical studies investigating the efficacy of Icatibant in animal models of TBI. However, as a potent and selective bradykinin B2 receptor antagonist, its mechanism of action suggests a therapeutic potential in this indication. Icatibant effectively blocks the binding of bradykinin to the B2 receptor, thereby preventing the downstream signaling that leads to vasodilation, increased vascular permeability, and inflammation.[1][2][3][4][5]

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental design, the following diagrams are provided.

TBI Traumatic Brain Injury Bradykinin Bradykinin Release TBI->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Activates Inflammation Neuroinflammation B2R->Inflammation Edema Cerebral Edema B2R->Edema Damage Neuronal Damage Inflammation->Damage ICP Increased ICP Edema->ICP ICP->Damage Antagonist Anatibant / Icatibant (B2 Receptor Antagonist) Antagonist->B2R Blocks

Bradykinin B2 Receptor Signaling in TBI

cluster_0 Experimental Groups TBI_Control TBI + Vehicle Control ICP_Measurement ICP Measurement (3, 6, 10h post-TBI) TBI_Control->ICP_Measurement Contusion_Analysis Contusion Volume Analysis (24h post-TBI) TBI_Control->Contusion_Analysis TBI_Anatibant TBI + Anatibant (3.0 mg/kg) TBI_Anatibant->ICP_Measurement TBI_Anatibant->Contusion_Analysis CCI Controlled Cortical Impact (CCI) in Mice Treatment Subcutaneous Injection (15 min & 8h post-TBI) CCI->Treatment Treatment->TBI_Control Treatment->TBI_Anatibant Data_Analysis Statistical Comparison ICP_Measurement->Data_Analysis Contusion_Analysis->Data_Analysis

References

A Comparative Analysis of Anatibant Dimesylate and Fasitibant: Efficacy in Preclinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two bradykinin B2 receptor antagonists: Anatibant dimesylate and Fasitibant. While both compounds target the same receptor, their clinical development has focused on distinct therapeutic areas. This document synthesizes available preclinical and clinical data to offer a comparative perspective on their performance, supported by experimental details and pathway visualizations.

Introduction to Bradykinin B2 Receptor Antagonists

Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the activation of the bradykinin B2 receptor (B2R), a G protein-coupled receptor.[1][2] Activation of B2R triggers a signaling cascade leading to vasodilation, increased vascular permeability, and pain. Consequently, antagonists of this receptor hold therapeutic potential for a variety of inflammatory conditions. This compound and Fasitibant are both selective, non-peptide antagonists of the B2R.[3][4]

Mechanism of Action: Targeting the Bradykinin B2 Receptor

Both this compound and Fasitibant function by competitively binding to the bradykinin B2 receptor, thereby preventing its activation by bradykinin. This blockade inhibits the downstream signaling pathways responsible for the physiological effects of bradykinin.

The binding of bradykinin to its B2 receptor, which is coupled to Gq and Gi proteins, activates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the physiological responses associated with inflammation and pain. Anatibant and Fasitibant, by blocking the initial receptor activation, prevent this entire cascade.

Bradykinin B2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor Gq_Gi Gq/Gi Protein B2R->Gq_Gi Activates PLC Phospholipase C (PLC) Gq_Gi->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Bradykinin Bradykinin Bradykinin->B2R Activates Anatibant_Fasitibant Anatibant / Fasitibant Anatibant_Fasitibant->B2R Inhibits Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammation_Pain Inflammation & Pain Ca_release->Inflammation_Pain Leads to PKC->Inflammation_Pain Leads to

Caption: Simplified Bradykinin B2 Receptor Signaling Pathway.

This compound: Efficacy in Traumatic Brain Injury

This compound has been primarily investigated for its potential neuroprotective effects in the context of traumatic brain injury (TBI). The rationale is that by blocking the B2 receptor, Anatibant can reduce the breakdown of the blood-brain barrier and subsequent cerebral edema, which are major contributors to secondary injury after TBI.[5][6]

Preclinical Efficacy

An experimental study in a mouse model of TBI demonstrated the potential of Anatibant.[7]

Table 1: Preclinical Efficacy of Anatibant in a Mouse Model of TBI

ParameterControl GroupAnatibant-treated Groupp-value
Intracranial Pressure (ICP) at 10h post-injury (mmHg)24.40 ± 3.5816.6 ± 1.670.002
Contusion Volume at 24h post-injury (mm³)35.0 ± 3.3228.28 ± 5.180.003
Clinical Efficacy

The "BRAIN" trial was a randomized, placebo-controlled clinical trial designed to evaluate the safety and efficacy of Anatibant in patients with TBI. However, the trial was terminated prematurely due to the withdrawal of funding.[5] Consequently, the study was underpowered to provide definitive evidence of benefit or harm.[5]

Table 2: Clinical Outcomes from the BRAIN Trial (Terminated Early)

OutcomePlacebo Group (n=57)Anatibant Group (Combined Doses, n=163)Relative Risk (95% CI)
Serious Adverse Events19.3%26.4%1.37 (0.76 to 2.46)
All-cause Mortality15.8%19.0%1.20 (0.61 to 2.36)
Mean Glasgow Coma Scale at Discharge13.012.48-
Mean Disability Rating Scale9.7311.18-

The results showed a non-significant trend towards worse outcomes in the Anatibant-treated group.[5]

Experimental Protocols

Controlled Cortical Impact (CCI) Trauma in Mice: Male C57/Bl6 mice were subjected to CCI trauma. Anatibant (3.0 mg/kg b.w.) was administered as a subcutaneous bolus 15 minutes and 8 hours after TBI. Intracranial pressure was measured at 3, 6, and 10 hours post-injury. Contusion volume was quantified 24 hours after trauma.[7]

The BRAIN Trial: Adults with TBI and a Glasgow Coma Scale (GCS) score of 12 or less, with a CT scan showing trauma-consistent intracranial abnormality, and within eight hours of injury were eligible. Patients were randomly allocated to receive low, medium, or high dose Anatibant or a placebo. The primary outcomes were serious adverse events and mortality 15 days post-injury.[3]

Anatibant TBI Study Workflow cluster_preclinical Preclinical Study (Mouse Model) cluster_clinical Clinical Trial (BRAIN Trial) TBI_induction Induce TBI (CCI Model) Anatibant_admin Administer Anatibant (s.c.) TBI_induction->Anatibant_admin ICP_measurement Measure Intracranial Pressure Anatibant_admin->ICP_measurement Contusion_volume Quantify Contusion Volume Anatibant_admin->Contusion_volume Patient_recruitment Recruit TBI Patients (GCS ≤ 12) Randomization Randomize to Anatibant or Placebo Patient_recruitment->Randomization Outcome_assessment Assess Outcomes (SAEs, Mortality, GCS, DRS) Randomization->Outcome_assessment

Caption: Workflow for Anatibant TBI studies.

Fasitibant: Efficacy in Inflammatory Pain and Osteoarthritis

Fasitibant has been evaluated for its analgesic and anti-inflammatory properties, particularly in the context of arthritis.

Preclinical Efficacy

In a carrageenan-induced arthritis model in rats, Fasitibant demonstrated significant anti-inflammatory and analgesic effects.

Table 3: Preclinical Efficacy of Fasitibant in a Rat Arthritis Model

ParameterEffect of Fasitibant (100 µg per knee)
Carrageenan-induced Joint PainInhibition of ~40-45%
Carrageenan-induced Knee Joint EdemaInhibition of ~40-45%
Neutrophil Infiltration in SynoviumReduction by ~60%
Prostaglandin ReleaseReduction by ~30%
IL-1β, IL-6, and GRO/CINC-1 ReleasePotent inhibition

Data extracted from a study by Valenti et al. (2012) as cited by MedChemExpress.[4][8]

Clinical Efficacy

Fasitibant has been investigated in Phase II clinical trials for the treatment of pain associated with knee osteoarthritis (NCT01091116, the ALBATROSS study).[9][10] The primary goal of these studies was to assess the efficacy of intra-articular injections of Fasitibant in reducing osteoarthritis pain. While the trials have been completed, detailed results are not widely published in peer-reviewed literature.[11]

Experimental Protocols

Carrageenan-Induced Arthritis in Rats: Arthritis was induced by injecting λ-carrageenan into the knee joint of rats. Fasitibant (100 µg per knee) was injected into the knee 30 minutes before the carrageenan challenge. Joint pain, edema, neutrophil infiltration, and levels of inflammatory mediators were then assessed.[4]

ALBATROSS Study (NCT01091116): This was a dose-finding study in patients with symptomatic primary knee osteoarthritis. Participants received intra-articular injections of Fasitibant at different doses (0.125 mg, 0.25 mg, 0.5 mg) or placebo. The primary outcome was the reduction in pain as assessed by the WOMAC VA 3.1-A1 subscale (pain while walking on a flat surface).[10]

Fasitibant Arthritis Study Workflow cluster_preclinical Preclinical Study (Rat Model) cluster_clinical Clinical Trial (ALBATROSS Study) Arthritis_induction Induce Arthritis (Carrageenan) Fasitibant_admin Administer Fasitibant (intra-articular) Arthritis_induction->Fasitibant_admin Pain_assessment Assess Pain & Edema Fasitibant_admin->Pain_assessment Inflammation_markers Measure Inflammatory Markers Fasitibant_admin->Inflammation_markers Patient_recruitment Recruit Osteoarthritis Patients Randomization Randomize to Fasitibant or Placebo Patient_recruitment->Randomization Outcome_assessment Assess Pain (WOMAC) Randomization->Outcome_assessment

Caption: Workflow for Fasitibant arthritis studies.

Comparative Summary and Conclusion

Direct comparative studies between this compound and Fasitibant are not available. However, based on the existing data, a comparative summary can be made:

Table 4: Comparative Overview of this compound and Fasitibant

FeatureThis compoundFasitibant
Primary Indication Traumatic Brain InjuryOsteoarthritis, Inflammatory Pain
Mechanism of Action Selective Bradykinin B2 Receptor AntagonistSelective Bradykinin B2 Receptor Antagonist
Preclinical Model Mouse model of TBIRat model of carrageenan-induced arthritis
Key Preclinical Findings Reduced intracranial pressure and contusion volume.[7]Reduced joint pain, edema, and inflammatory markers.[4][8]
Clinical Development Stage Phase II (terminated)Phase II (completed)
Key Clinical Findings No reliable evidence of benefit or harm due to early trial termination.[5]Results not widely published.

References

A Head-to-Head Comparison of Bradykinin B2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various bradykinin B2 receptor antagonists, focusing on their performance backed by experimental data. The information is intended to assist researchers and professionals in making informed decisions for their studies and drug development programs.

Quantitative Comparison of B2 Receptor Antagonists

The following table summarizes the binding affinity and potency of several common bradykinin B2 receptor antagonists. These values are crucial indicators of a compound's efficacy and potential for specific therapeutic applications.

AntagonistChemical ClassBinding Affinity (Ki)Potency (IC50/pA2)Species/Cell Line
Icatibant (HOE-140) Peptide0.798 nM[1][2]IC50: 1.07 nM[1][2]; pA2: 8.4[3]Human/Various
MEN 11270 PeptidepKi: 10.3[4][5]pA2: 8.14[5]Human Fibroblasts (WI38)[4][5]
Fasitibant (MEN 16132) Non-peptideSubnanomolar Affinity[6]-Rabbit and Pig Ileum[6]
Anatibant Non-peptide---
Deltibant Non-peptide---
Fulimetibant Non-peptide---
FR173657 Non-peptidepKi: 7.6[5]pA2: 8.6[3]Human

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and a standard experimental workflow.

B2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor (B2R) Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Vasodilation) Ca2->Downstream PKC->Downstream Bradykinin Bradykinin Bradykinin->B2R Binds & Activates Antagonist B2R Antagonist Antagonist->B2R Binds & Blocks

B2 Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing B2R Incubation Incubate Membranes, [3H]BK, and Antagonist Membrane_Prep->Incubation Radioligand Prepare Radiolabeled Bradykinin ([3H]BK) Radioligand->Incubation Antagonists Prepare Serial Dilutions of Test Antagonists Antagonists->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Measurement Measure Radioactivity of Bound Ligand Filtration->Measurement Binding_Curve Plot Competition Binding Curve Measurement->Binding_Curve Ki_Calc Calculate Ki Value from IC50 Binding_Curve->Ki_Calc

Competitive Radioligand Binding Assay Workflow

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays such as calcium mobilization.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor.

  • Objective: To determine the binding affinity (Ki) of an antagonist for the bradykinin B2 receptor.

  • General Protocol:

    • Membrane Preparation: Cell membranes expressing the human bradykinin B2 receptor are prepared from cultured cells (e.g., CHO-K1, WI38 fibroblasts).[5][7]

    • Radioligand: A radiolabeled form of bradykinin, typically [3H]Bradykinin, is used as the ligand that will be displaced by the antagonist.[7]

    • Competition Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist.

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.[7][8]

    • Detection: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the downstream signaling of the B2 receptor.

  • Objective: To determine the potency (IC50 or pA2) of an antagonist in inhibiting bradykinin-induced intracellular calcium release.

  • General Protocol:

    • Cell Culture: Cells endogenously or recombinantly expressing the bradykinin B2 receptor are cultured.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

    • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.

    • Agonist Stimulation: Bradykinin is added to the cells to stimulate the B2 receptor, leading to an increase in intracellular calcium.

    • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.[9]

    • Data Analysis: The ability of the antagonist to inhibit the bradykinin-induced calcium signal is quantified to determine its potency (IC50 or pA2).

Conclusion

The choice of a bradykinin B2 receptor antagonist for research or therapeutic development depends on several factors, including its potency, selectivity, and pharmacokinetic properties. Icatibant and MEN 11270 are well-characterized peptide antagonists with high affinity for the B2 receptor. Non-peptide antagonists like Fasitibant and FR173567 offer potential advantages in terms of oral bioavailability and are subjects of ongoing research. This guide provides a foundational comparison to aid in the selection process. As more data becomes available for newer and less-characterized antagonists, this comparison will be updated.

References

Validating the Neuroprotective Effects of Anatibant Dimesylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Anatibant dimesylate's neuroprotective performance against other potential therapeutic agents for traumatic brain injury (TBI). The information is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments.

Executive Summary

This compound is a selective, non-peptide antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a potent inflammatory mediator, is released following tissue injury and contributes to the breakdown of the blood-brain barrier, leading to cerebral edema and subsequent neuronal damage.[1] By blocking the B2 receptor, Anatibant aims to mitigate these detrimental effects. Preclinical studies have demonstrated its potential in reducing intracranial pressure and neuronal damage in animal models of TBI.[1] However, clinical trials in human patients with TBI have yielded inconclusive results, highlighting the complexities of translating preclinical findings to clinical success.[3] This guide will delve into the available data to provide a comprehensive overview for researchers.

Comparative Data

Preclinical Efficacy in a Mouse Model of TBI

A key preclinical study investigated the effect of this compound in a Controlled Cortical Impact (CCI) model in mice, a well-established model of focal brain injury.[1]

ParameterControl Group (Vehicle)Anatibant-treated Group (3.0 mg/kg)Percentage Changep-value
Intracranial Pressure (ICP) at 10h post-TBI (mmHg) 24.40 ± 3.5816.60 ± 1.67↓ 32.0%0.002
Contusion Volume at 24h post-TBI (mm³) 35.0 ± 3.3228.28 ± 5.18↓ 19.2%0.003

Data from Zweckberger et al., Neuroscience Letters, 2009.[1]

Clinical Trial Outcomes in Severe TBI

The BRAIN (Bradykinin B2 Receptor Antagonist in Traumatic Brain Injury) trial was a randomized, placebo-controlled study that was terminated prematurely.[3] Another bradykinin B2 receptor antagonist, deltibant, was also evaluated in a Phase II clinical trial.[4]

Outcome MeasureAnatibant-treated GroupPlacebo GroupDeltibant-treated GroupPlacebo Group
Number of Patients 16357Not specifiedNot specified
All-cause Mortality 19%15.8%20%27%
Serious Adverse Events 26.4%19.3%Not specifiedNot specified
Glasgow Outcome Score (GOS) at 6 months (Favorable Outcome) Not specifiedNot specified12% improvement (p=0.26)Not specified

Anatibant data from the BRAIN Trial.[3] Deltibant data from a multi-center, randomized, placebo-controlled trial.[4]

Experimental Protocols

Controlled Cortical Impact (CCI) Injury Model in Mice

This protocol is based on the methodology used in the preclinical evaluation of this compound.[5][6][7][8]

1. Animal Preparation:

  • Adult male mice (e.g., C57/Bl6) are anesthetized with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).[5][6]

  • The animal's head is shaved and sterilized, and the animal is placed in a stereotaxic frame.[6]

2. Craniotomy:

  • A midline scalp incision is made to expose the skull.

  • A craniotomy (typically 3-5 mm in diameter) is performed over the desired cortical region (e.g., parietal cortex) using a high-speed drill, taking care to leave the dura mater intact.[6]

3. Impact Induction:

  • The tip of a pneumatic or electromagnetic impactor is positioned perpendicular to the exposed dura.

  • The impact parameters are set (e.g., velocity: 3-6 m/s, deformation depth: 1-2 mm, dwell time: 100-500 ms).[5][6]

  • The impact is delivered to the cortical surface, causing a focal contusion.

4. Post-operative Care:

  • The scalp incision is sutured.

  • The animal is allowed to recover on a heating pad to maintain body temperature.

  • Analgesics are administered as required.[6]

5. Outcome Measures:

  • Intracranial pressure (ICP) can be monitored using an intra-parenchymal probe.

  • Contusion volume is typically assessed at 24 hours or later using histological analysis of brain sections.

  • Neurological function can be evaluated using various behavioral tests.

Signaling Pathways and Visualizations

Bradykinin B2 Receptor Signaling Pathway

Bradykinin B2 receptors are G-protein coupled receptors (GPCRs).[9] Upon binding of bradykinin, the receptor activates Gαq and Gαi proteins, initiating a cascade of intracellular signaling events that contribute to inflammation and increased vascular permeability.[9] this compound acts by blocking this initial binding step.

B2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2_Receptor Bradykinin B2 Receptor (GPCR) Bradykinin->B2_Receptor Anatibant Anatibant Anatibant->B2_Receptor G_protein Gαq / Gαi B2_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Downstream_Effects Downstream Effects: - Inflammation - Increased Vascular Permeability - Neuronal Injury PKC->Downstream_Effects Ca_release->Downstream_Effects

Caption: Bradykinin B2 Receptor Signaling Cascade.

Experimental Workflow for Preclinical Validation

The following diagram illustrates a typical workflow for the preclinical validation of a neuroprotective agent like this compound.

Experimental_Workflow Animal_Model TBI Model Induction (e.g., CCI in Mice) Treatment_Groups Randomization into Treatment Groups Animal_Model->Treatment_Groups Anatibant_Group This compound Administration Treatment_Groups->Anatibant_Group Control_Group Vehicle (Placebo) Administration Treatment_Groups->Control_Group Monitoring Physiological Monitoring (e.g., ICP) Anatibant_Group->Monitoring Behavioral Neurological & Behavioral Assessments Anatibant_Group->Behavioral Histology Histological Analysis (e.g., Contusion Volume) Anatibant_Group->Histology Control_Group->Monitoring Control_Group->Behavioral Control_Group->Histology Data_Analysis Data Analysis & Statistical Comparison Monitoring->Data_Analysis Behavioral->Data_Analysis Histology->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: Preclinical Validation Workflow.

References

Icatibant as a Control for Anatibant Dimesylate Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Icatibant and Anatibant dimesylate, two prominent antagonists of the bradykinin B2 receptor. Icatibant, a well-established peptide-based antagonist, serves as a crucial control and benchmark in experiments involving newer non-peptide antagonists like this compound. This guide offers a detailed examination of their mechanisms, comparative quantitative data, and standardized experimental protocols to aid in the design and interpretation of research in this area.

Mechanism of Action: Targeting the Bradykinin B2 Receptor

Both Icatibant and this compound exert their effects by acting as antagonists at the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR). Bradykinin, a potent inflammatory mediator, binds to B2R, triggering a signaling cascade that leads to vasodilation, increased vascular permeability, and pain.[1][2][3] By blocking this interaction, both Icatibant and Anatibant can mitigate these inflammatory responses.

Icatibant is a synthetic decapeptide, structurally similar to bradykinin, which allows it to competitively bind to the B2 receptor without activating it.[1][2][4] Its peptide nature makes it a highly specific and potent antagonist.[5][6]

This compound (also known as LF16-0687) is a selective, non-peptide small molecule antagonist of the B2 receptor.[7][8][9] This structural difference can lead to distinct pharmacokinetic and pharmacodynamic properties compared to peptide-based antagonists like Icatibant.

Comparative Quantitative Data

The following table summarizes key quantitative parameters for Icatibant and this compound, providing a basis for comparing their potency at the human bradykinin B2 receptor. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.

ParameterIcatibantThis compound (LF16-0687)Reference
Binding Affinity (Ki) 0.60 nM (for human recombinant B2R)[10][11]0.67 nM (for human recombinant B2R)[7][7][10][11]
0.798 nM[5][5]
Functional Antagonism (Kb) 2.81 nM (Calcium mobilization assay)[10][11]Not directly available in the same study[10][11]
IC50 1.07 nM[5]Not directly available in the same study[5]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and a typical experimental workflow for evaluating B2 receptor antagonists.

G Bradykinin B2 Receptor Signaling Pathway cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor Gq Gq protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Bradykinin Bradykinin Bradykinin->B2R Binds and Activates Icatibant Icatibant / Anatibant Icatibant->B2R Binds and Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Downstream Downstream Effects (Vasodilation, Permeability, Pain) Ca_cyto->Downstream PKC->Downstream

Caption: Bradykinin B2 Receptor Signaling Pathway.

G Experimental Workflow: B2 Receptor Antagonist Evaluation Start Start Cell_Culture Cell Culture (e.g., CHO cells expressing hB2R) Start->Cell_Culture Assay_Prep Assay Preparation Cell_Culture->Assay_Prep Binding_Assay Radioligand Binding Assay Assay_Prep->Binding_Assay Functional_Assay Functional Assay (Calcium Mobilization) Assay_Prep->Functional_Assay Incubate_Antagonist Incubate with Icatibant (Control) or Anatibant (Test) Binding_Assay->Incubate_Antagonist Load_Dye Load Cells with Calcium-Sensitive Dye Functional_Assay->Load_Dye Add_Radioligand Add Radiolabeled Bradykinin ([³H]BK) Incubate_Antagonist->Add_Radioligand Stimulate_BK Stimulate with Bradykinin Incubate_Antagonist->Stimulate_BK Measure_Binding Measure Bound Radioactivity Add_Radioligand->Measure_Binding Calculate_Ki Calculate Ki Measure_Binding->Calculate_Ki Load_Dye->Incubate_Antagonist Measure_Fluorescence Measure Fluorescence (Calcium Flux) Stimulate_BK->Measure_Fluorescence Calculate_IC50_Kb Calculate IC50 / Kb Measure_Fluorescence->Calculate_IC50_Kb

Caption: Experimental Workflow for B2 Receptor Antagonist Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for two key assays used to characterize bradykinin B2 receptor antagonists.

Radioligand Binding Assay

This assay determines the affinity of a compound for the B2 receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]Bradykinin).

Materials:

  • Cell membranes from cells expressing the human bradykinin B2 receptor (e.g., CHO-K1 cells).[10][12]

  • [³H]Bradykinin (Radioligand).[10][12]

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA.[12]

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold.[12]

  • Icatibant (Control Antagonist) and this compound (Test Compound).

  • Glass fiber filters.[11]

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of Icatibant and this compound in assay buffer.

  • In a 96-well plate, add cell membranes (1.5 µ g/well ).[12]

  • Add the diluted antagonists or vehicle (for total binding) to the wells.

  • Add [³H]Bradykinin to a final concentration of 0.1 nM.[12]

  • To determine non-specific binding, add a high concentration of unlabeled bradykinin (e.g., 1 µM) to a set of wells.[10]

  • Incubate the plate for 60 minutes at room temperature.[10]

  • Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer to separate bound from free radioligand.[11]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific [³H]Bradykinin binding) by non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit bradykinin-induced intracellular calcium release, a key downstream event in B2 receptor signaling.

Materials:

  • Cells expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK-293 cells).[10][13]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[13][14][15]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).[10]

  • Bradykinin (Agonist).

  • Icatibant (Control Antagonist) and this compound (Test Compound).

  • Fluorescence plate reader or flow cytometer.[14][15]

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.[15]

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[14][15]

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of Icatibant or this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.[10]

  • Place the plate in a fluorescence plate reader.

  • Initiate the measurement of fluorescence intensity over time.

  • After establishing a baseline reading, add a pre-determined concentration of bradykinin (typically the EC80 concentration, which gives 80% of the maximal response) to all wells simultaneously.[10]

  • Continue to measure the fluorescence to capture the calcium flux.

  • The peak fluorescence intensity reflects the intracellular calcium concentration.

  • Determine the inhibitory effect of the antagonists by comparing the bradykinin-induced calcium response in the presence and absence of the compounds.

  • Calculate the IC50 value, the concentration of antagonist that inhibits 50% of the bradykinin-induced response.

  • The functional antagonist constant (Kb) can be calculated using the Schild equation.

Conclusion

Icatibant serves as an indispensable tool in the study of bradykinin B2 receptor antagonists. Its well-characterized properties as a potent and selective peptide antagonist make it an ideal positive control for validating experimental systems and for benchmarking the performance of novel non-peptide antagonists like this compound. By utilizing the comparative data and detailed protocols provided in this guide, researchers can design more robust experiments and generate high-quality, reproducible data to advance the field of bradykinin receptor pharmacology and drug development.

References

A Comparative Selectivity Profile of Anatibant Dimesylate and Other Tibants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of Anatibant dimesylate against other bradykinin receptor antagonists, collectively known as "tibants." The information presented herein is supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds.

Introduction to Bradykinin Receptors and Tibants

Bradykinin is a peptide that plays a crucial role in inflammation, pain, and blood pressure regulation through its interaction with two main G protein-coupled receptors: the B1 and B2 receptors.[1] The B2 receptor is constitutively expressed in many tissues and mediates the acute effects of bradykinin. In contrast, the B1 receptor is typically induced by tissue injury and inflammation, contributing to chronic pain and inflammatory responses.[1]

The "tibant" class of drugs are bradykinin receptor antagonists designed to block the effects of bradykinin. Their therapeutic potential is being explored in conditions characterized by excessive bradykinin activity, such as hereditary angioedema, traumatic brain injury, and chronic pain.[2][3] A critical attribute for these antagonists is their selectivity for either the B1 or B2 receptor, which can determine their therapeutic application and potential side effects. This guide focuses on the comparative selectivity of this compound, a selective non-peptide B2 receptor antagonist, against other notable tibants.[4]

Comparative Selectivity Data

The following table summarizes the binding affinities (Ki) of this compound and other tibants for the human bradykinin B1 and B2 receptors. The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay, with a lower value indicating a higher binding affinity.

CompoundB1 Receptor Affinity (Ki)B2 Receptor Affinity (Ki)Selectivity (B1 Ki / B2 Ki)
This compound Not publicly available~0.67 nM[5]Highly selective for B2
Icatibant (HOE 140) ~100-fold lower than B2[6]~0.8 nM[7]~100
Fasitibant (MEN16132) >10,000 nM (pKi < 5)~0.032 nM (pKi 10.5)>312,500
FR167344 No binding affinity[5]65 nM (IC50)[5]Highly selective for B2

Experimental Protocols

The binding affinity data presented in this guide is primarily determined through competitive radioligand binding assays. Below is a detailed methodology representative of these experiments.

Radioligand Binding Assay for Bradykinin Receptors

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound (e.g., Anatibant) for the bradykinin B1 or B2 receptor.

1. Materials:

  • Cell Membranes: Membranes from cells stably expressing the recombinant human bradykinin B1 or B2 receptor.

  • Radioligand: A radioactively labeled ligand that binds to the target receptor with high affinity and specificity (e.g., [3H]-Bradykinin for the B2 receptor).

  • Test Compound: The unlabeled antagonist being evaluated (e.g., this compound).

  • Assay Buffer: Buffer solution appropriate for the binding assay (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Filtration Apparatus: A device to separate bound from free radioligand (e.g., a cell harvester with glass fiber filters).

  • Scintillation Counter: An instrument to measure radioactivity.

2. Procedure:

  • Incubation: A mixture is prepared in assay tubes containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The amount of bound radioligand is plotted against the concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by the bradykinin B1 and B2 receptors. Understanding these pathways is crucial for comprehending the functional consequences of their antagonism by tibants.

B2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Binds Gq Gq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Vasodilation, Inflammation) Ca_release->Downstream PKC->Downstream

Caption: Bradykinin B2 Receptor Signaling Pathway.

B1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular desArg9BK des-Arg⁹-Bradykinin B1R B1 Receptor (Inducible) desArg9BK->B1R Binds Gq11 Gq/11 B1R->Gq11 Activates PLCb Phospholipase C-β (PLCβ) Gq11->PLCb Activates PIP2_B1 PIP2 PLCb->PIP2_B1 Cleaves IP3_B1 IP3 PIP2_B1->IP3_B1 DAG_B1 DAG PIP2_B1->DAG_B1 Ca_release_B1 Ca²⁺ Release from ER IP3_B1->Ca_release_B1 Stimulates MAPK MAPK Pathway DAG_B1->MAPK Activates Chronic_Inflammation Chronic Inflammation & Pain Ca_release_B1->Chronic_Inflammation MAPK->Chronic_Inflammation

Caption: Bradykinin B1 Receptor Signaling Pathway.

Conclusion

This compound is a potent and highly selective antagonist of the bradykinin B2 receptor. The comparative data indicates a clear trend in the development of "tibants" towards high selectivity for the B2 receptor, as exemplified by Fasitibant's remarkably high selectivity ratio. This high selectivity is advantageous in targeting the acute effects of bradykinin mediated by the constitutively expressed B2 receptor, while avoiding potential effects on the inducible B1 receptor, which is primarily involved in chronic inflammatory and pain states. The choice of a particular tibant for research or therapeutic development will depend on the specific pathological context and the desired pharmacological profile.

References

In Vivo Efficacy Face-Off: LF 16-0687 vs. Icatibant in Bradykinin B2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bradykinin B2 receptor antagonists, two molecules, LF 16-0687 (Anatibant) and Icatibant, have emerged as significant research and clinical entities. While both compounds effectively block the action of bradykinin, a potent mediator of inflammation and pain, their primary applications and demonstrated in vivo efficacies are in distinct therapeutic areas. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers and drug development professionals.

Molecular Profile and Mechanism of Action

Both LF 16-0687 and Icatibant are competitive antagonists of the bradykinin B2 receptor, preventing the binding of endogenous bradykinin and thereby mitigating its physiological effects, such as vasodilation, increased vascular permeability, and pain.[1][2][3][4] However, they differ significantly in their chemical nature. Icatibant is a synthetic decapeptide, while LF 16-0687 is a non-peptide small molecule.[2][3] This structural difference influences their pharmacokinetic properties, including the ability of LF 16-0687 to cross the blood-brain barrier.[2]

The shared mechanism of action is the blockade of the bradykinin B2 receptor, which plays a crucial role in the pathophysiology of conditions like hereditary angioedema (HAE) and inflammatory responses in the brain following injury.[1][3][4][5]

cluster_0 Bradykinin Signaling Pathway cluster_1 Antagonist Intervention Bradykinin Bradykinin B2 Receptor B2 Receptor Bradykinin->B2 Receptor Binds to Gq/11 Gq/11 B2 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Generates Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Induces Vasodilation & Increased Permeability Vasodilation & Increased Permeability Ca2+ Release->Vasodilation & Increased Permeability Leads to LF 16-0687 / Icatibant LF 16-0687 / Icatibant LF 16-0687 / Icatibant->B2 Receptor Blocks Animal Model Animal Model Anesthesia Anesthesia Animal Model->Anesthesia Trephination Trephination Anesthesia->Trephination Cold Injury Cold Injury Trephination->Cold Injury Treatment Groups Treatment Groups Cold Injury->Treatment Groups Drug Administration Drug Administration Treatment Groups->Drug Administration Outcome Measurement Outcome Measurement Drug Administration->Outcome Measurement Brain Swelling Analysis Brain Swelling Analysis Outcome Measurement->Brain Swelling Analysis Patient Population Patient Population Study Design Study Design Patient Population->Study Design Randomization Randomization Study Design->Randomization Intervention Intervention Randomization->Intervention Open-Label Extension Open-Label Extension Intervention->Open-Label Extension Efficacy Assessment Efficacy Assessment Open-Label Extension->Efficacy Assessment Safety Monitoring Safety Monitoring Efficacy Assessment->Safety Monitoring

References

Anatibant Dimesylate: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a critical evaluation of a drug candidate's selectivity is paramount. This guide provides a comprehensive comparison of Anatibant dimesylate's cross-reactivity with other receptors, supported by available experimental data.

Anatibant (also known as LF 16-0687) is a potent and selective non-peptide antagonist of the bradykinin B2 receptor.[1][2][3][4][5] The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and vasodilation. Anatibant's high affinity for the human bradykinin B2 receptor is demonstrated by its low Ki value of 0.67 nM.[1][2][4]

High Selectivity Profile of Anatibant

The affinity of Anatibant for the bradykinin B2 receptor has been determined in various species and tissues, consistently showing high potency.

ReceptorSpecies/TissueKi (nM)
Recombinant Bradykinin B2Human0.67[1][2][4]
Recombinant Bradykinin B2Rat1.74[1][2]
Recombinant Bradykinin B2Guinea-pig1.37[1][2]
Native Bradykinin B2Human Umbilical Vein0.89[1]
Native Bradykinin B2Rat Uterus0.28[1]
Native Bradykinin B2Guinea-pig Ileum0.98[1]

Bradykinin B2 Receptor Signaling Pathway

Anatibant exerts its effect by blocking the binding of bradykinin to the B2 receptor, thereby inhibiting its downstream signaling cascade. The activation of the B2 receptor by bradykinin typically leads to the coupling of Gq and Gi proteins. This initiates a signaling pathway that includes the activation of phospholipase C, leading to an increase in intracellular calcium concentrations and the stimulation of the mitogen-activated protein kinase (MAPK) pathways.

B2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Gq Gq B2R->Gq Activates Gi Gi B2R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Anatibant Anatibant Anatibant->B2R Antagonist Ca2 Ca²⁺ IP3->Ca2 Release PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates cAMP ↓ cAMP AC->cAMP Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Receptor-Containing Membrane Preparation Incubate Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]bradykinin) Radioligand->Incubate Test_Compound Test Compound (Anatibant) Test_Compound->Incubate Filter Separate Bound from Free Radioligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC₅₀ and Ki Determination) Count->Analyze

References

Pharmacokinetic comparison of Anatibant and Icatibant

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bradykinin B2 receptor antagonists, both Anatibant and Icatibant have emerged as significant molecules of interest for researchers and drug developers. While both compounds share a common mechanism of action by selectively targeting the bradykinin B2 receptor, their pharmacokinetic profiles exhibit distinct characteristics that influence their clinical development and potential therapeutic applications. Icatibant is an established treatment for acute attacks of hereditary angioedema (HAE)[1][2][3], whereas Anatibant has been investigated for the treatment of traumatic brain injury (TBI)[4][5][6]. This guide provides a detailed comparison of their pharmacokinetics, supported by experimental data, to aid researchers in understanding their respective properties.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Anatibant and Icatibant following subcutaneous administration. It is important to note that the data for Anatibant is derived from a study in patients with severe TBI[4], while the data for Icatibant is from studies in healthy volunteers and HAE patients[1][7][8].

Pharmacokinetic ParameterAnatibant (in TBI patients)Icatibant (in healthy adults)
Dose 3.75 mg and 22.5 mg (single SC injection)30 mg (single SC injection)
Tmax (Time to Maximum Concentration) Not explicitly stated~0.75 hours[1][8]
Cmax (Maximum Plasma Concentration) Dose-proportional974 ± 280 ng/mL[1][8]
AUC (Area Under the Curve) Dose-proportional2165 ± 568 ng·hr/mL[1]
t1/2 (Elimination Half-life) Independent of dose1.4 ± 0.4 hours[1][8]
Bioavailability Not explicitly stated~97%[1][8]
Protein Binding >97.7%[4]Not explicitly stated
Metabolism Not explicitly statedMetabolized by proteolytic enzymes into inactive metabolites; not dependent on the cytochrome P450 system[1].
Excretion Not explicitly statedPrimarily excreted in the urine as inactive metabolites, with less than 10% as unchanged drug[1].

Mechanism of Action: Targeting the Bradykinin B2 Receptor

Both Anatibant and Icatibant function as selective and competitive antagonists of the bradykinin B2 receptor[1][4][5][9][10]. Bradykinin, a potent vasodilator, exerts its effects by binding to this receptor, leading to increased vascular permeability, inflammation, and pain. In conditions like HAE, excessive bradykinin production is a key driver of symptoms[2][9]. By blocking the bradykinin B2 receptor, both drugs effectively inhibit the downstream signaling cascade responsible for these pathological effects.

cluster_0 Cell Membrane B2R Bradykinin B2 Receptor PLC Phospholipase C (PLC) B2R->PLC Activates Bradykinin Bradykinin Bradykinin->B2R Binds & Activates Antagonist Anatibant / Icatibant Antagonist->B2R Blocks Binding IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vaso_Perm Vasodilation & Increased Permeability Ca_PKC->Vaso_Perm

Bradykinin B2 receptor signaling pathway and antagonist action.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies with specific methodologies. Below are generalized descriptions of the experimental protocols typically employed in such studies.

Pharmacokinetic Analysis of Anatibant in TBI Patients

A Phase I, double-blind, randomized, placebo-controlled study was conducted in severe TBI patients.[4]

  • Study Population: Patients with severe TBI (Glasgow Coma Scale < 8).

  • Dosing: A single subcutaneous injection of Anatibant (3.75 mg or 22.5 mg) or placebo was administered 8-12 hours after injury.[4]

  • Sample Collection: Blood samples were collected at predefined time points to determine plasma concentrations of Anatibant.

  • Analytical Method: Plasma concentrations of the drug were likely measured using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for quantifying small molecules in biological matrices.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax, AUC, Vd/F, Cl/F, and t1/2.[4]

Pharmacokinetic Analysis of Icatibant in Healthy Volunteers

Phase I studies were conducted in healthy volunteers to characterize the single- and multiple-dose pharmacokinetics of Icatibant.[7]

  • Study Population: Healthy adult volunteers.

  • Dosing: Subjects received a single subcutaneous dose of 30 mg or 90 mg, or three 30 mg doses at 6-hour intervals.[7]

  • Sample Collection: Serial blood samples were collected before and after drug administration at various time points.

  • Analytical Method: Plasma concentrations of Icatibant and its metabolites were determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time profiles using non-compartmental methods.[7]

cluster_workflow Typical Pharmacokinetic Study Workflow A Subject Recruitment (Healthy Volunteers or Patients) B Drug Administration (Subcutaneous Injection) A->B C Serial Blood Sampling B->C D Plasma Separation & Storage C->D E Bioanalytical Method (LC-MS/MS) D->E F Data Analysis (Pharmacokinetic Modeling) E->F G Parameter Determination (Cmax, AUC, t1/2, etc.) F->G

Generalized workflow for a clinical pharmacokinetic study.

Conclusion

Anatibant and Icatibant, as bradykinin B2 receptor antagonists, hold therapeutic promise in distinct areas. Icatibant's pharmacokinetic profile is well-characterized, demonstrating rapid absorption and a short half-life, making it suitable for the acute treatment of HAE attacks. Anatibant shows dose-proportional pharmacokinetics and high protein binding in the context of TBI. The differences in their studied indications and the limited publicly available data for Anatibant highlight the need for further research to fully elucidate its pharmacokinetic and pharmacodynamic properties for potential clinical applications. This guide provides a foundational comparison to inform future research and development in this class of drugs.

References

Anatibant Dimesylate: A Bradykinin B2 Receptor Antagonist in Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

Anatibant dimesylate, a selective bradykinin B2 receptor antagonist, has been investigated for its therapeutic potential in conditions where the kallikrein-kinin system is implicated, most notably in traumatic brain injury (TBI). This guide provides a comprehensive overview of the clinical trial results for this compound, its limitations, and a comparison with another bradykinin B2 receptor antagonist, icatibant, which is approved for a different indication.

Mechanism of Action: Targeting the Bradykinin B2 Receptor

Anatibant is a non-peptide antagonist that selectively binds to and inhibits the bradykinin B2 receptor.[1] Bradykinin, a potent inflammatory mediator, exerts its effects by binding to two main receptors: B1 and B2. The B2 receptor is constitutively expressed in various tissues and is involved in the acute inflammatory response.[2] In the context of TBI, the activation of the B2 receptor by bradykinin is thought to contribute to the breakdown of the blood-brain barrier, leading to cerebral edema and subsequent neuronal damage.[2][3] By blocking the B2 receptor, anatibant aims to mitigate these detrimental effects.[1][3]

The binding of bradykinin to its B2 receptor, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This primarily involves the activation of Gq and Gi proteins.[2] Gq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately contribute to vasodilation, increased vascular permeability, and the sensation of pain. The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.

Bradykinin_B2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Activates Anatibant Anatibant (Antagonist) Anatibant->B2R Blocks Gq Gq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Acts on IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Increased Vascular Permeability & Inflammation Ca2_release->Inflammation PKC->Inflammation

Bradykinin B2 Receptor Signaling Pathway and Anatibant's Mechanism of Action.

Clinical Trial Results: The BRAIN Trial

The most significant clinical trial investigating this compound is the BRAIN (Bradykinin B2 Receptor Antagonist in Traumatic Brain Injury) trial. This was a randomized, placebo-controlled, multicenter trial designed to evaluate the safety and efficacy of anatibant in patients with moderate to severe TBI.[3]

Experimental Protocol
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[3]

  • Participants: Adults with moderate to severe TBI (Glasgow Coma Scale [GCS] score of 4-12) within 8 hours of injury.[3]

  • Intervention: Patients were randomly assigned to one of three doses of anatibant (low, medium, or high) or a placebo, administered via subcutaneous injection once daily for up to 5 days.[3]

  • Primary Outcome Measures: The primary safety outcome was the incidence of serious adverse events (SAEs). The primary efficacy outcomes were the GCS at day 15 and the Disability Rating Scale (DRS) and Glasgow Outcome Scale Extended (GOSE) at 3 and 6 months post-injury.[3]

BRAIN_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (up to 5 days) cluster_outcomes Outcome Assessment Inclusion Inclusion Criteria: - Adult with TBI - GCS 4-12 - Within 8h of injury Randomize Randomization Inclusion->Randomize Anatibant_Low Anatibant (Low Dose) Randomize->Anatibant_Low Anatibant_Med Anatibant (Medium Dose) Randomize->Anatibant_Med Anatibant_High Anatibant (High Dose) Randomize->Anatibant_High Placebo Placebo Randomize->Placebo Safety Safety: - Serious Adverse Events (SAEs) Anatibant_Low->Safety Efficacy_15d Efficacy (Day 15): - Glasgow Coma Scale (GCS) Anatibant_Low->Efficacy_15d Efficacy_3_6m Efficacy (3 & 6 Months): - Disability Rating Scale (DRS) - Glasgow Outcome Scale Extended (GOSE) Anatibant_Low->Efficacy_3_6m Anatibant_Med->Safety Anatibant_Med->Efficacy_15d Anatibant_Med->Efficacy_3_6m Anatibant_High->Safety Anatibant_High->Efficacy_15d Anatibant_High->Efficacy_3_6m Placebo->Safety Placebo->Efficacy_15d Placebo->Efficacy_3_6m

References

Safety Operating Guide

Navigating the Disposal of Anatibant Dimesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Anatibant dimesylate is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established principles of pharmaceutical waste management provide a clear framework for its safe handling and disposal. This guide offers a procedural, step-by-step approach to ensure the responsible management of this compound waste, safeguarding both laboratory personnel and the environment.

Core Principles of Pharmaceutical Waste Disposal

The disposal of any chemical, including investigational drugs like this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and is subject to the Resource Conservation and Recovery Act (RCRA). A primary consideration is whether the substance is classified as hazardous waste. Without a specific SDS, a hazardous waste determination must be made based on the chemical properties of this compound and the characteristics of the waste stream.

Step-by-Step Disposal Procedure

1. Waste Characterization and Segregation:

The first and most crucial step is to determine if the this compound waste is hazardous. This involves assessing the waste for the four characteristics of hazardous waste as defined by the EPA:

  • Ignitability: The tendency to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The likelihood of exploding or reacting violently.

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed.

Given that this compound is a complex organic molecule, it is essential to evaluate any potential for these characteristics. All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, syringes, personal protective equipment), should be segregated from general laboratory waste at the point of generation.

2. Non-Hazardous Waste Disposal:

If, after a thorough evaluation, the this compound waste is determined to be non-hazardous, it should still be disposed of responsibly to prevent environmental contamination.

  • Solid Waste: Unused or expired non-hazardous solid this compound should be placed in a clearly labeled, sealed container.

  • Liquid Waste: Aqueous solutions of non-hazardous this compound should not be poured down the drain. They should be collected in a designated, sealed, and labeled waste container.

  • Final Disposal: The collected non-hazardous pharmaceutical waste should be disposed of through a licensed waste management contractor, typically via incineration.

3. Hazardous Waste Disposal:

If the this compound waste is determined to be hazardous, or if there is any uncertainty, it must be managed as hazardous waste.

  • Containerization: Use only approved, properly labeled hazardous waste containers. The label should include the words "Hazardous Waste," the name of the chemical, and the specific hazard (e.g., "Toxic").

  • Storage: Store hazardous waste in a designated satellite accumulation area or a central hazardous waste storage area, following all institutional and regulatory guidelines for storage time limits and container management.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste by a licensed hazardous waste contractor. A hazardous waste manifest will be required to track the waste from generation to its final disposal.

4. Decontamination of Labware:

All labware and equipment that has come into contact with this compound should be decontaminated. If the material is determined to be hazardous, the rinsate from the decontamination process must also be collected and managed as hazardous waste.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the following general laboratory procedures for handling and disposing of potent research compounds should be followed:

Protocol for Segregation and Collection of this compound Waste:

  • Designate Waste Containers: At the start of any experiment involving this compound, designate separate, clearly labeled waste containers for solid and liquid waste.

  • Solid Waste Collection: Place all contaminated solid materials, including gloves, weigh boats, and pipette tips, directly into the designated solid waste container.

  • Liquid Waste Collection: Collect all solutions containing this compound, as well as any solvent used for rinsing contaminated glassware, in the designated liquid waste container.

  • Seal and Label: Once the experiment is complete, or the container is full, securely seal the waste containers. Ensure the labels are complete and accurate.

  • Transfer to Storage: Move the sealed waste containers to the appropriate laboratory waste storage area to await pickup by the institution's environmental health and safety (EHS) department or a licensed waste contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated waste_characterization Waste Characterization (Assess for Ignitability, Corrosivity, Reactivity, Toxicity) start->waste_characterization is_hazardous Is the waste hazardous? waste_characterization->is_hazardous non_hazardous_path Segregate as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_path No hazardous_path Segregate as Hazardous Pharmaceutical Waste is_hazardous->hazardous_path Yes / Uncertain non_hazardous_container Collect in Labeled, Sealed Container non_hazardous_path->non_hazardous_container hazardous_container Collect in Approved, Labeled Hazardous Waste Container hazardous_path->hazardous_container non_hazardous_disposal Dispose via Licensed Waste Contractor (Incineration) non_hazardous_container->non_hazardous_disposal hazardous_storage Store in Designated Hazardous Waste Area hazardous_container->hazardous_storage end End: Proper Disposal Complete non_hazardous_disposal->end hazardous_disposal Dispose via Licensed Hazardous Waste Contractor hazardous_storage->hazardous_disposal hazardous_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

In the absence of specific manufacturer guidance, a cautious and compliant approach is paramount. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all local, state, and federal regulations. By following these established principles, researchers can ensure the safe and responsible disposal of this compound and other investigational compounds.

Personal protective equipment for handling Anatibant dimesylate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Anatibant Dimesylate

This compound, a selective bradykinin B2 receptor antagonist, is a potent research chemical requiring careful handling to ensure the safety of laboratory personnel. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal protocols to minimize exposure risk and maintain a safe research environment.

Hazard Identification and Personal Protective Equipment
  • Eye Protection: Chemical safety goggles should be worn at all times when handling the solid compound or solutions.

  • Hand Protection: Nitrile gloves are recommended. Due to the lack of specific permeation data, it is advisable to double-glove and change gloves immediately after any contact with the substance.

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or gown should be worn.

  • Respiratory Protection: For handling the solid powder, especially when weighing or transferring, a properly fitted N95 or higher-rated respirator is recommended to prevent inhalation of fine particles. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Operational and Disposal Plans

Safe Handling and Storage:

  • Handling:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin, eyes, and clothing.

    • Prevent the generation of dust when handling the solid form.

    • Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials. Short-term storage at 0-4°C and long-term storage at -20°C are common recommendations for similar research compounds.[1]

Spill Management:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully cover with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material and spilled substance into a sealable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.

Disposal Plan:

This compound should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.

  • Waste Collection:

    • Collect all waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal of Unused Product:

    • Unused or expired this compound should be disposed of through a licensed hazardous waste disposal company.

    • Do not dispose of down the drain or in the regular trash.

  • Empty Container Disposal:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol or methanol).

    • Collect the rinsate as hazardous waste.

    • Once triple-rinsed, the container can be disposed of according to institutional guidelines for decontaminated labware.

Quantitative Data Summary
PropertyValueSource
CAS Number1332585-65-5[2]
Molecular FormulaC36H44Cl2N6O11S3[1][2]
Molecular Weight903.9 g/mol [2]
Experimental Protocols

Protocol for Preparing a Stock Solution:

  • Pre-weighing: Tare a clean, dry vial on an analytical balance within a chemical fume hood.

  • Weighing: Carefully add the desired amount of this compound powder to the vial. Record the exact weight.

  • Solvent Addition: Based on the desired concentration and solubility information (e.g., soluble in DMSO), slowly add the appropriate volume of solvent to the vial using a calibrated pipette.

  • Dissolution: Cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store as recommended (e.g., -20°C for long-term storage).

Visualizations

Anatibant_Signaling_Pathway Anatibant Mechanism of Action cluster_receptor Cell Membrane Bradykinin_B2_Receptor Bradykinin B2 Receptor G_Protein_Activation G-Protein Activation (Gq/11) Bradykinin_B2_Receptor->G_Protein_Activation Activates Bradykinin Bradykinin (Agonist) Bradykinin->Bradykinin_B2_Receptor Binds to Anatibant This compound (Antagonist) Anatibant->Bradykinin_B2_Receptor Blocks PLC_Activation Phospholipase C (PLC) Activation G_Protein_Activation->PLC_Activation IP3_DAG_Production IP3 and DAG Production PLC_Activation->IP3_DAG_Production Cellular_Response Downstream Cellular Responses (e.g., Inflammation, Edema) IP3_DAG_Production->Cellular_Response

Caption: Anatibant blocks the bradykinin B2 receptor, inhibiting downstream signaling.

PPE_Workflow PPE Donning and Doffing for Anatibant Handling cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_Gown 1. Lab Coat/Gown Don_Respirator 2. Respirator (N95+) Don_Gown->Don_Respirator Don_Goggles 3. Safety Goggles Don_Respirator->Don_Goggles Don_Gloves 4. Gloves (Nitrile x2) Don_Goggles->Don_Gloves End_Work Exit Lab Doff_Gloves 1. Outer Gloves Doff_Gown 2. Lab Coat/Gown Doff_Gloves->Doff_Gown Doff_Goggles 3. Safety Goggles Doff_Gown->Doff_Goggles Doff_Respirator 4. Respirator Doff_Goggles->Doff_Respirator Doff_Inner_Gloves 5. Inner Gloves Doff_Respirator->Doff_Inner_Gloves Start_Work Enter Lab Start_Work->Don_Gown End_Work->Doff_Gloves

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.